Atazanavir-d9
Description
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Properties
Molecular Formula |
C38H52N6O7 |
|---|---|
Molecular Weight |
704.9 g/mol |
IUPAC Name |
methyl N-[(2S)-1-[2-[(2S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29?,30-,31+,32+/m0/s1 |
InChI Key |
AXRYRYVKAWYZBR-CQHGWOHYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and synthetic pathways of Atazanavir-d9, a deuterated isotopologue of the potent HIV-1 protease inhibitor, Atazanavir. This document details its mechanism of action, chemical characteristics, and a representative synthetic protocol, designed to be a valuable resource for professionals in drug development and virology research.
Core Chemical Properties
This compound is the deuterium-labeled version of Atazanavir, where nine hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution is typically on one of the tert-leucine moieties and is primarily utilized in pharmacokinetic studies as an internal standard for mass spectrometry-based quantification. The key chemical properties are summarized below.
| Property | This compound | Atazanavir (for comparison) |
| Molecular Formula | C₃₈H₄₃D₉N₆O₇[1] | C₃₈H₅₂N₆O₇[2] |
| Molecular Weight | 713.91 g/mol [1] (Varies slightly by source) | 704.86 g/mol [2] |
| CAS Number | 1092540-51-6[1][3] | 198904-31-3[2] |
| Appearance | White to pale yellow crystalline powder[4] | White to pale yellow crystalline powder[4] |
| Synonyms | BMS-232632-d9 | BMS-232632, Reyataz[5] |
Mechanism of Action: HIV-1 Protease Inhibition
Atazanavir is a highly selective azapeptide inhibitor of the HIV-1 protease enzyme.[5][6][7] This viral enzyme is critical for the lifecycle of HIV, as it cleaves newly synthesized viral polyproteins (specifically, the Gag and Gag-Pol polyproteins) into smaller, functional proteins required for the assembly of mature, infectious virions.[5][6]
Atazanavir mimics the transition state of the peptide substrate that the HIV protease would normally cleave.[8] It binds tightly to the active site of the protease, competitively inhibiting its function.[9] This blockade prevents the processing of the polyproteins, resulting in the production of immature, non-infectious viral particles and thereby halting the spread of the virus.[2][8] The mechanism of this compound is identical to that of the non-deuterated parent compound.
Synthesis of this compound
The synthesis of Atazanavir is a complex, multi-step process. Several routes have been established, with a common and efficient strategy involving the ring-opening of a chiral epoxide intermediate by a hydrazine (B178648) derivative.[9][10][11] This method effectively establishes a key stereocenter early in the synthesis.
To produce this compound, this synthesis is adapted to incorporate a deuterated starting material. The nine deuterium atoms are located on the tert-butyl group of the N-(methoxycarbonyl)-L-tert-leucine moiety. Therefore, the synthesis utilizes N-(methoxycarbonyl)-L-tert-leucine-d9 as a key building block.
References
- 1. immunomart.com [immunomart.com]
- 2. Atazanavir | C38H52N6O7 | CID 148192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 1092540-51-6 | LGC Standards [lgcstandards.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Atazanavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Atazanavir: its role in HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atazanavir - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles behind the use of Atazanavir-d9 as an internal standard in quantitative bioanalysis. It provides a comprehensive overview of its mechanism of action, supported by quantitative data from validated analytical methods, detailed experimental protocols, and visual representations of metabolic pathways and analytical workflows.
The Foundational Principle: Isotope Dilution Mass Spectrometry
The utility of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of a stable isotope-labeled version of the analyte (in this case, this compound) is added to a sample at the initial stages of analysis. This compound is chemically identical to atazanavir (B138), with the exception that nine hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). This subtle increase in mass allows for its differentiation from the endogenous analyte by a mass spectrometer.
The core advantage of this approach is that the deuterated standard experiences the same physical and chemical variations as the analyte throughout the entire analytical process, including extraction, chromatography, and ionization. Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard. Consequently, the ratio of the analyte's signal to that of the internal standard remains constant, enabling highly accurate and precise quantification.
Physicochemical Properties: A Comparative Overview
The near-identical physicochemical properties of atazanavir and its deuterated analog are fundamental to the latter's function as an effective internal standard. This similarity ensures that both compounds exhibit comparable behavior during sample processing and chromatographic separation.
| Property | Atazanavir | This compound |
| Molecular Formula | C₃₈H₅₂N₆O₇ | C₃₈H₄₃D₉N₆O₇ |
| Molecular Weight | 704.86 g/mol | 713.91 g/mol |
| Chemical Structure | Identical carbon skeleton and functional groups | Identical carbon skeleton and functional groups with deuterium substitution |
| Polarity & pKa | Essentially identical | Essentially identical |
| Chromatographic Retention Time | Co-eluting or nearly co-eluting | Co-eluting or nearly co-eluting |
Mechanism of Action in Bioanalytical Methods
The "mechanism of action" of this compound as an internal standard can be broken down into the following key stages of a typical liquid chromatography-mass spectrometry (LC-MS) workflow:
-
Sample Preparation: During extraction from biological matrices such as plasma or tissue homogenates, both atazanavir and this compound will have nearly identical recovery rates. This compensates for any variability or loss during procedures like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
-
Chromatographic Separation: In reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC), the two compounds will co-elute or have very similar retention times. This ensures that they enter the mass spectrometer under the same conditions, minimizing the impact of temporal variations in instrument performance.
-
Ionization: In the mass spectrometer's ion source (typically electrospray ionization - ESI), both molecules will have virtually the same ionization efficiency. This is crucial as matrix effects—the suppression or enhancement of ionization by other components in the sample—will affect both the analyte and the internal standard to the same degree.
-
Mass Analysis and Detection: The mass analyzer distinguishes between the two compounds based on their mass-to-charge ratio (m/z). The detector measures the ion intensity for both atazanavir and this compound. The ratio of these intensities is then used to calculate the concentration of atazanavir in the original sample.
The following diagram illustrates this logical workflow:
Caption: Experimental workflow for atazanavir quantification.
Atazanavir Metabolism
Atazanavir is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4. T[1]he major metabolic pathways include monooxygenation and dioxygenation. O[1][2]ther minor pathways consist of N-dealkylation, hydrolysis, and glucuronidation. T[1][2]he biotransformation of atazanavir results in several metabolites, which are primarily excreted in the feces. U[1]nderstanding these pathways is crucial for interpreting pharmacokinetic data and potential drug-drug interactions.
The following diagram illustrates the primary metabolic pathways of atazanavir:
Caption: Primary metabolic pathways of atazanavir.
Conclusion
This compound serves as an exemplary internal standard for the bioanalysis of atazanavir due to its near-identical physicochemical properties and the principles of isotope dilution mass spectrometry. Its use effectively mitigates variability in sample preparation and instrumental analysis, leading to highly accurate and precise quantification. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists in the field of drug development and therapeutic drug monitoring, enabling the implementation of robust and reliable bioanalytical methods.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of Atazanavir-d9, a deuterated analog of the HIV-1 protease inhibitor Atazanavir. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.
Core Physical and Chemical Properties
This compound is a stable, isotopically labeled form of Atazanavir, where nine hydrogen atoms have been replaced by deuterium (B1214612). This labeling is a powerful tool in various research applications, particularly in pharmacokinetic and metabolic studies, where it can be used as an internal standard for mass spectrometry-based quantification.
Structural and General Properties
| Property | Value | Reference |
| Chemical Name | 3,12-Bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]- dimethyl Ester-d9 | [1] |
| Synonyms | BMS-232632-d9, CGP-73547-d9 | [1] |
| Molecular Formula | C₃₈H₄₃D₉N₆O₇ | [1] |
| Molecular Weight | 713.91 g/mol | [1] |
| CAS Number | 1092540-51-6 | [1] |
| Appearance | White to Off-White Solid | |
| Melting Point | 190 - 193°C |
Solubility
| Solvent | Solubility | Reference |
| Chloroform | Slightly Soluble | |
| DMSO | Slightly Soluble, 10 mM | |
| Ethanol | Slightly Soluble | |
| Methanol | Slightly Soluble |
Purity and Isotopic Enrichment
| Parameter | Value | Reference |
| Purity (by HPLC) | 97.81% | |
| Isotopic Purity | 98.6% |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound follows the established synthetic routes for Atazanavir, with the introduction of deuterium atoms through the use of deuterated starting materials. A common synthetic strategy involves a convergent approach, coupling two key intermediates. One of the widely used methods is via the ring-opening of a chiral epoxide.
General Workflow for Atazanavir Synthesis:
Caption: General convergent synthesis workflow for this compound.
Methodology:
-
Preparation of the Chiral Epoxide Intermediate: A suitable chiral starting material is converted to a chiral epoxide. This step is crucial for establishing the correct stereochemistry in the final molecule.
-
Preparation of the Deuterated Hydrazine Intermediate: A deuterated hydrazine derivative is coupled with 4-(pyridin-2-yl)benzaldehyde. The deuterium atoms are incorporated in this fragment.
-
Coupling Reaction: The chiral epoxide is subjected to a ring-opening reaction with the deuterated hydrazine intermediate. This step forms a key diamino alcohol intermediate.
-
Final Coupling: The resulting diamino alcohol is then coupled with N-(methoxycarbonyl)-L-tert-leucine to complete the core structure of this compound.
-
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
High-Performance Liquid Chromatography (HPLC) Analysis
A validated Reverse Phase HPLC (RP-HPLC) method is essential for determining the purity of this compound and for its quantification in various matrices. The following is a representative protocol based on methods developed for Atazanavir.
Workflow for HPLC Method Validation:
Caption: Workflow for the validation of an HPLC method for this compound analysis.
Representative HPLC Parameters:
| Parameter | Condition |
| Column | C18 column (e.g., Phenomenix 250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (e.g., 80:20 v/v) |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 248 nm |
| Retention Time | Approximately 3.989 min (for Atazanavir) |
Validation Protocol:
-
Specificity: The ability of the method to exclusively measure the analyte in the presence of other components is assessed by analyzing blank samples and samples spiked with potential impurities.
-
Linearity: A series of standard solutions of this compound at different concentrations are prepared and injected. The peak areas are plotted against the corresponding concentrations to establish a linear relationship.
-
Accuracy: The accuracy is determined by the recovery of known amounts of this compound spiked into a sample matrix.
-
Precision: The precision of the method is evaluated by performing repeated injections of the same sample (intra-day precision) and on different days (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined to assess the sensitivity of the method.
-
Robustness: The robustness is evaluated by making small, deliberate variations in the method parameters (e.g., flow rate, mobile phase composition) and observing the effect on the results.
Mass Spectrometry (MS) Analysis
Tandem mass spectrometry (MS/MS) is a critical technique for the structural confirmation of this compound and for its use as an internal standard.
General MS Fragmentation Pathway of Atazanavir:
Caption: Simplified representation of the mass spectrometric fragmentation of Atazanavir.
Methodology:
-
Ionization: this compound is typically ionized using electrospray ionization (ESI) in positive ion mode, generating the protonated molecule [M+H]⁺. For this compound, this ion will appear at an m/z of approximately 714.9.
-
Precursor Ion Selection: The [M+H]⁺ ion is selected in the first mass analyzer (Q1).
-
Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in the collision cell (q2) by collision with an inert gas (e.g., argon).
-
Product Ion Analysis: The resulting fragment ions are analyzed in the third mass analyzer (Q3). The fragmentation pattern is characteristic of the molecule's structure and will be shifted by the mass of the deuterium labels compared to the unlabeled Atazanavir.
Biological Activity and Signaling Pathways
Atazanavir is a potent and selective inhibitor of the HIV-1 protease enzyme. This enzyme is crucial for the proteolytic cleavage of viral polyprotein precursors into mature, functional proteins, which are essential for the production of infectious virions. By inhibiting this enzyme, Atazanavir prevents the maturation of the virus, rendering it non-infectious.
Mechanism of Action of Atazanavir:
Caption: Signaling pathway illustrating the inhibitory action of Atazanavir on HIV-1 protease.
The biological activity of this compound is expected to be identical to that of unlabeled Atazanavir, as the deuterium substitution is not expected to significantly alter its binding affinity to the HIV-1 protease active site. The primary utility of the deuterated form lies in its use as an analytical standard, leveraging the kinetic isotope effect for improved metabolic stability in certain research contexts.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Atazanavir-d9, a deuterated analog of the HIV-1 protease inhibitor Atazanavir. The introduction of deuterium (B1214612) atoms into the molecular structure of Atazanavir offers a valuable tool for various research applications, particularly in pharmacokinetic and metabolic studies. This document outlines a proposed synthetic route, detailed experimental protocols, and characterization methodologies.
Introduction
Atazanavir is a critical antiretroviral drug used in the treatment of HIV-1 infection.[1] Stable isotope-labeled internal standards, such as deuterated analogs of Atazanavir, are essential for accurate and precise quantification in bioanalytical methods.[2] The use of a deuterated standard like this compound minimizes analytical variability by mimicking the behavior of the unlabeled drug during sample extraction and analysis.[2] Furthermore, deuterated compounds can exhibit altered metabolic profiles, a phenomenon known as the kinetic isotope effect, which can be leveraged to improve pharmacokinetic properties.[3][]
This guide focuses on this compound, a novel isotopic analog. While specific literature on the synthesis of this compound is not publicly available, this document proposes a synthetic strategy based on established methods for the synthesis of Atazanavir and other deuterated analogs.
Proposed Synthesis of this compound
The proposed synthesis of this compound involves the coupling of key deuterated and non-deuterated intermediates. The synthetic strategy aims to introduce nine deuterium atoms in a stable position on the tert-butyl group of the N-(methoxycarbonyl)-L-tert-leucine moiety.
Synthetic Scheme
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation pathways of Atazanavir-d9. The information presented is crucial for the development of stable pharmaceutical formulations and robust analytical methods. While specific stability data for the deuterated analog, this compound, is limited, its stability profile is expected to mirror that of Atazanavir. The substitution of hydrogen with deuterium (B1214612) atoms does not significantly alter the chemical reactivity of the molecule under typical analytical and storage conditions. Therefore, the stability data for Atazanavir can be considered representative for this compound.
Quantitative Stability Data
Forced degradation studies have been conducted on Atazanavir under various stress conditions to understand its intrinsic stability. The following tables summarize the quantitative data from these studies, providing a clear comparison of the drug's susceptibility to different stressors.
Table 1: Summary of Atazanavir Degradation under Various Stress Conditions
| Stress Condition | Stressor Concentration/Level | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 1 M HCl | Not Specified | Not Specified | 4.2 | [1] |
| Acid Hydrolysis | 0.1 N HCl | 1 hour | 25°C | 0.8 | [2] |
| Alkaline Hydrolysis | 1 M NaOH | 1.5 hours | Not Specified | 45 | [3] |
| Alkaline Hydrolysis | 0.1 N NaOH | 1 hour | Not Specified | 44.61 | [2] |
| Alkaline Hydrolysis | 0.1N NaOH | 30 minutes | 60°C | 17.4 | [1] |
| Oxidative Degradation | 30% H₂O₂ | Not Specified | Not Specified | 17 | [3] |
| Oxidative Degradation | 3% H₂O₂ | 1 hour | Not Specified | 4.96 | [2] |
| Oxidative Degradation | 3% H₂O₂ | Not Specified | Not Specified | Susceptible | [4] |
| Thermal Degradation | Neutral pH | 168 hours | 25°C | 15 | [3] |
| Thermal Degradation | Neutral pH | 168 hours | 40°C | 30 | [3] |
| Thermal Degradation | Solid State | 12 hours | 80°C | Stable | [1] |
| Photolytic Degradation | Sunlight | 6 hours | Not Specified | Not Susceptible | [3] |
| Photolytic Degradation | Direct Sunlight | Not Specified | Not Specified | Major degradation products observed | [2] |
| Photolytic Degradation | UV and White Light | Not Specified | Not Specified | 11.4 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the stability of Atazanavir. These protocols can be adapted for this compound.
Forced Degradation Studies
Objective: To evaluate the stability of Atazanavir under various stress conditions as per ICH guidelines.
Apparatus:
-
HPLC system with UV or PDA detector
-
pH meter
-
Water bath or oven
-
Photostability chamber
Reagents:
-
Atazanavir pure drug
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol, HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Water, HPLC grade or purified
-
Buffer solutions (e.g., phosphate (B84403) buffer)
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve Atazanavir in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Degradation:
-
To a known volume of the stock solution, add an equal volume of 0.1 N HCl or 1 N HCl.
-
Keep the solution at room temperature or heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 30 minutes to a few hours).
-
After the incubation period, neutralize the solution with an equivalent amount of NaOH.
-
Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.[1][2]
-
-
Alkaline Degradation:
-
To a known volume of the stock solution, add an equal volume of 0.1 N NaOH or 1 N NaOH.
-
Keep the solution at room temperature or heat at a specified temperature (e.g., 60°C) for a defined period.
-
After the incubation period, neutralize the solution with an equivalent amount of HCl.
-
Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.[1][2]
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Solution State: Heat the stock solution in a water bath or oven at a specified temperature (e.g., 80°C) for a defined period.[1]
-
Solid State: Keep the pure drug powder in an oven at a specified temperature (e.g., 80°C) for a defined period. After the incubation, dissolve the powder in a suitable solvent and dilute to the desired concentration.[1]
-
Cool the solutions to room temperature and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a transparent container to direct sunlight or in a photostability chamber under UV and visible light for a defined period.
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dilute the solution with the mobile phase for HPLC analysis.[2][4]
-
-
Analysis:
-
Inject the prepared samples into a validated stability-indicating HPLC system.
-
Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.
-
Calculate the percentage of degradation.
-
Stability-Indicating HPLC Method
A typical stability-indicating RP-HPLC method for Atazanavir would involve the following parameters:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
-
Mobile Phase: A mixture of a buffer (e.g., methanol:tetra butyl ammonium (B1175870) hydrogen sulphate) or an organic solvent like acetonitrile and water.[1][2]
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: 247 nm[1]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Degradation Pathways and Experimental Workflows
The degradation of Atazanavir involves several pathways, primarily hydrolysis and oxidation. The biotransformation pathways in humans include monooxygenation, dioxygenation, glucuronidation, N-dealkylation, and hydrolysis.[5][6] While detailed chemical degradation pathways are not fully elucidated in single reports, a combination of findings from forced degradation studies helps in postulating the likely routes.
Proposed Chemical Degradation Pathways
The following diagram illustrates the potential degradation pathways of Atazanavir under forced degradation conditions. The structures of the degradation products are proposed based on the m/z values reported in LC-MS studies and known chemical reactions.
References
- 1. rjptonline.org [rjptonline.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir | MDPI [mdpi.com]
- 4. sciensage.info [sciensage.info]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. ijpsr.com [ijpsr.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of atazanavir-d9, a deuterated form of the HIV protease inhibitor atazanavir (B138). The strategic replacement of hydrogen atoms with deuterium (B1214612) in atazanavir aims to alter its metabolic fate, potentially leading to an improved pharmacokinetic profile and eliminating the need for a pharmacokinetic boosting agent.
Introduction to this compound (CTP-518)
Atazanavir is a potent antiretroviral drug that is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver[1][2]. This rapid metabolism necessitates its co-administration with a pharmacokinetic enhancer, typically ritonavir (B1064), which inhibits CYP3A4 and thus "boosts" atazanavir's plasma concentrations[3][4]. However, ritonavir can be associated with adverse effects.
This compound (formerly known as CTP-518) was developed by Concert Pharmaceuticals by strategically replacing key hydrogen atoms with deuterium[5]. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes like CYP3A4. This "kinetic isotope effect" is intended to slow down the rate of metabolism.
Preclinical studies on CTP-518 indicated that this deuteration resulted in markedly slower hepatic metabolism, leading to an increased half-life and higher plasma trough levels compared to the non-deuterated atazanavir. These findings suggested the potential for this compound to be administered as a standalone agent, without the need for a boosting agent like ritonavir. A Phase 1 clinical trial for CTP-518 was conducted, but the results have not been publicly released.
Quantitative Pharmacokinetic Data
Detailed quantitative preclinical pharmacokinetic data for this compound (CTP-518) is not extensively available in the public domain. The primary reported finding from preclinical studies is a qualitative improvement in the pharmacokinetic profile. However, for comparative purposes, the following table summarizes the pharmacokinetic parameters of the parent compound, atazanavir, in a preclinical rat model. This can serve as a baseline for understanding the potential impact of deuteration.
| Parameter | Value | Species | Dose | Formulation | Reference |
| Atazanavir | |||||
| Cmax | 0.087 µg/mL | Rat | 7.2 mg/kg | Oral | |
| Tmax | 3 h | Rat | 7.2 mg/kg | Oral | |
| AUC0-12 | 0.4812 µg/mL*h | Rat | 7.2 mg/kg | Oral | |
| t1/2 | 7.5 h | Rat | 7.2 mg/kg | Oral | |
| This compound (CTP-518) | |||||
| Qualitative Data | Markedly slower hepatic metabolism, increased half-life and plasma trough levels compared to atazanavir. | Preclinical models | N/A | N/A |
Experimental Protocols
Below is a representative experimental protocol for a preclinical pharmacokinetic study of an orally administered compound like this compound in rats, based on established methodologies.
Animal Model
-
Species: Sprague-Dawley rats
-
Sex: Male and Female
-
Number of Animals: 3-6 per group
-
Acclimatization: Animals are acclimated for at least one week prior to the study with free access to standard chow and water.
Dosing and Administration
-
Compound: this compound
-
Dose: A range of doses would be selected based on initial toxicity and efficacy screening (e.g., a low, medium, and high dose).
-
Formulation: The compound is typically formulated in a vehicle suitable for oral gavage, such as a solution or suspension in a carrier like carboxymethylcellulose or polyethylene (B3416737) glycol.
-
Administration: A single oral dose is administered by gavage to fasted animals. Food is typically withheld for a period before and after dosing to minimize variability in absorption.
Sample Collection
-
Matrix: Blood
-
Time Points: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or other appropriate site at multiple time points post-dose. A typical schedule might include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.
Bioanalytical Method
-
Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify the concentration of this compound in the plasma samples.
-
Standard Curve: A standard curve is prepared by spiking known concentrations of this compound into blank plasma to allow for accurate quantification.
-
Internal Standard: A stable isotope-labeled internal standard is used to correct for variability in sample processing and instrument response.
Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance are calculated from the plasma concentration-time data using non-compartmental analysis with software like WinNonlin or similar programs.
Visualizations
Atazanavir Metabolism Pathway
The following diagram illustrates the primary metabolic pathways of atazanavir, which are primarily mediated by CYP3A enzymes. The deuteration of atazanavir at specific sites is designed to slow down these metabolic reactions.
Caption: Atazanavir metabolism primarily via CYP3A4/5 in hepatocytes.
Preclinical Pharmacokinetic Study Workflow
The following diagram outlines the typical workflow for a preclinical pharmacokinetic study.
Caption: Workflow of a preclinical pharmacokinetic study.
References
- 1. Atazanavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Concert Pharmaceuticals Initiates Phase 1b… | Flagship Pioneering [flagshippioneering.com]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic labeling and purity analysis of Atazanavir-d9, a deuterated analog of the HIV protease inhibitor Atazanavir. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolic profiling, and other applications requiring a stable isotope-labeled internal standard.
Introduction to Atazanavir and its Deuterated Analog
Atazanavir is an azapeptide protease inhibitor that selectively inhibits the viral protease, a critical enzyme in the replication cycle of the Human Immunodeficiency Virus (HIV). By preventing the cleavage of viral polyproteins, Atazanavir effectively halts the maturation of new, infectious virions. In clinical practice and research, the use of stable isotope-labeled internal standards is paramount for accurate quantification of drug concentrations in biological matrices by mass spectrometry. This compound, with nine deuterium (B1214612) atoms incorporated into its structure, serves as an ideal internal standard for bioanalytical studies involving Atazanavir. Its chemical properties are nearly identical to the unlabeled drug, ensuring similar behavior during sample preparation and chromatographic separation, while its increased mass allows for clear differentiation by mass spectrometry.
Isotopic Labeling and Synthesis of this compound
The precise location of the deuterium labels in this compound is critical for its function as an internal standard, ensuring that the label is not lost during metabolic processes. Based on the molecular formula provided in the Certificate of Analysis (C38H43D9N6O7), the nine deuterium atoms are typically incorporated into metabolically stable positions of the molecule.
While a specific, publicly available, detailed protocol for the synthesis of this compound is not available, the synthetic route can be inferred from the established synthesis of Atazanavir. The general strategy involves the use of deuterated starting materials in key steps of the synthesis. One common synthetic pathway for Atazanavir involves the coupling of a chiral epoxide intermediate with a hydrazine (B178648) derivative, followed by amidation.
A plausible approach for the synthesis of this compound would involve the use of a deuterated version of one of the key synthetic precursors. For instance, the tert-butyl groups are common sites for deuteration due to their relative metabolic stability. Therefore, a deuterated tert-leucine derivative could be employed in the synthesis.
Below is a generalized representation of a synthetic workflow for Atazanavir, which would be adapted for the synthesis of this compound by utilizing the appropriate deuterated reagents.
Purity and Isotopic Enrichment Data
The quality of a stable isotope-labeled internal standard is defined by its chemical and isotopic purity. The following tables summarize the key quality attributes of a representative batch of this compound, based on a Certificate of Analysis from a commercial supplier.
Table 1: Quantitative Purity Data for this compound
| Parameter | Specification | Result | Method |
| Chemical Purity | >95% | 97.81% | HPLC |
| Isotopic Purity | >95% | 98.6% | MS |
| Elemental Analysis | Conforms | Conforms | - |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C38H43D9N6O7 |
| Molecular Weight | 713.91 g/mol |
| Appearance | White to Off-White Solid |
| Melting Point | 190 - 193°C |
| Specific Rotation | -46.8° (c = 0.1, Ethanol) |
| Solubility | Chloroform (Slightly), DMSO (Slightly), Ethanol (Slightly), Methanol (B129727) (Slightly) |
Experimental Protocols for Purity Analysis
The determination of chemical and isotopic purity of this compound requires robust analytical methodologies. The following sections outline the typical experimental protocols used for this purpose.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the chemical purity of pharmaceutical compounds.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where Atazanavir exhibits strong absorbance, such as 250 nm.
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water) at a known concentration.
-
Analysis: The sample solution is injected into the HPLC system, and the chromatogram is recorded. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Isotopic Purity Determination by Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the isotopic enrichment of a labeled compound. High-resolution mass spectrometry (HRMS) is often employed to resolve the isotopic distribution of the molecule.
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography (LC) system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for Atazanavir.
-
Mass Analyzer: Set to acquire full scan mass spectra over a mass range that includes the molecular ions of this compound and any potential isotopologues.
-
Sample Preparation: A dilute solution of this compound is prepared in a solvent compatible with ESI-MS (e.g., methanol or acetonitrile with a small amount of formic acid).
-
Analysis: The sample is introduced into the mass spectrometer, and the mass spectrum is acquired. The isotopic purity is determined by comparing the experimentally observed isotopic distribution of the molecular ion cluster with the theoretically calculated distribution for the desired level of deuterium incorporation. The relative intensities of the peaks corresponding to different numbers of deuterium atoms (d0 to d9) are measured to calculate the percentage of the d9 species.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule. For this compound, 1H NMR and 13C NMR would be used to verify the overall structure, and the absence of signals in the 1H NMR spectrum at the positions of deuteration would confirm the successful isotopic labeling.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer.
-
Sample Preparation: this compound is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Analysis: 1H and 13C NMR spectra are acquired. The chemical shifts, coupling constants, and integration values are compared to those of an authentic standard of unlabeled Atazanavir to confirm the structural integrity. The significant reduction or absence of proton signals at the deuterated positions in the 1H NMR spectrum provides direct evidence of isotopic labeling.
Conclusion
This technical guide has provided a detailed overview of the isotopic labeling and purity analysis of this compound. The synthesis of this stable isotope-labeled compound is achieved by incorporating deuterated starting materials into established synthetic routes for Atazanavir. The quality of this compound is ensured through rigorous analytical testing, including HPLC for chemical purity, mass spectrometry for isotopic enrichment, and NMR for structural confirmation. The data and protocols presented herein are intended to support the work of researchers and scientists in the fields of drug metabolism, pharmacokinetics, and clinical pharmacology, facilitating the accurate and reliable quantification of Atazanavir in various biological matrices.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on high-purity Atazanavir-d9, a deuterated analog of the potent HIV-1 protease inhibitor, Atazanavir. This document outlines commercial suppliers, quantitative specifications, and detailed experimental protocols relevant to its use in research and development. Furthermore, it visualizes key biological pathways and experimental workflows to facilitate a deeper understanding of its application.
Commercial Suppliers and Product Specifications
High-purity this compound is available from several reputable commercial suppliers catering to the research community. The following tables summarize the quantitative data available from these suppliers, providing a comparative overview of their product specifications.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Purity | Form |
| LGC Standards | TRC-A790053 | 1092540-51-6 | C₃₈H₄₃D₉N₆O₇ | 713.91 | 97.81% (HPLC)[1] | 98.6%[1] | White to Off-White Solid[1] |
| Cayman Chemical | 11733 (non-deuterated) | 198904-31-3 | C₃₈H₅₂N₆O₇ | 704.9 | ≥95%[2] | Not specified | Crystalline Solid[2] |
| Santa Cruz Biotechnology | sc-207305 (non-deuterated) | 198904-31-3 | C₃₈H₅₂N₆O₇ | 704.86 | ≥99% | Not specified | Not specified |
| Pharmaffiliates | PA STI 009140 | 1092540-51-6 | C₃₈H₄₃D₉N₆O₇ | 713.91 | Not specified | Not specified | Not specified |
Table 1: Comparison of Commercial this compound Suppliers and Specifications. Note: Data for deuterated forms from all suppliers were not consistently available; specifications for the non-deuterated parent compound are included for comparison where applicable.
| Parameter | LGC Standards Specification | LGC Standards Result |
| Appearance | White to Off-White Solid | White to Off-White Solid |
| Melting Point | Report Result | 190 - 193°C |
| NMR | Conforms to Structure | Conforms |
| Elemental Analysis | Conforms | %C: 62.63, %H: 7.21, %N: 11.91 |
| HPLC Purity | >95% | 97.81% |
| Mass Spectrometry | Conforms to Structure | Conforms |
| Isotopic Purity | >95% | 98.6% |
| Specific Rotation | Report Result | -46.8° (c = 0.1, Ethanol) |
Table 2: Detailed Certificate of Analysis Data for this compound from LGC Standards.
Experimental Protocols
The quality and identity of high-purity this compound are confirmed through a series of analytical techniques. The following are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the chemical purity of pharmaceutical compounds by separating the main component from any impurities.
Objective: To determine the chemical purity of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer or water with a pH modifier like formic acid). The exact composition should be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection Wavelength: UV detection at a wavelength where Atazanavir exhibits strong absorbance, such as 250 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., mobile phase).
-
Sample Preparation: Prepare a solution of the this compound batch to be tested at the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: The purity is calculated by comparing the peak area of the main this compound peak to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Isotopic Enrichment and Structural Confirmation
Mass spectrometry is employed to confirm the molecular weight of this compound and to determine its isotopic enrichment.
Objective: To verify the molecular weight and determine the percentage of deuteration.
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with ESI-MS (e.g., methanol (B129727) or acetonitrile with a small percentage of formic acid).
-
Infusion: Infuse the sample solution directly into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the protonated molecule [M+H]⁺.
-
Data Analysis:
-
Structural Confirmation: The observed mass of the most abundant isotopic peak should correspond to the calculated mass of the [M+H]⁺ ion of this compound.
-
Isotopic Enrichment: The isotopic distribution of the molecular ion cluster is analyzed. The relative intensities of the peaks corresponding to the d9 species and any lower deuterated or non-deuterated species are used to calculate the isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical structure and confirms the positions of deuterium (B1214612) labeling.
Objective: To confirm the chemical structure of this compound and the absence of protons at the deuterated positions.
Instrumentation:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6, Chloroform-d).
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of this compound in the deuterated solvent.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.
-
Data Analysis:
-
The ¹H NMR spectrum is compared to the spectrum of non-deuterated Atazanavir. The signals corresponding to the protons that have been replaced by deuterium should be absent or significantly reduced in intensity.
-
The ¹³C NMR spectrum will show signals for all carbon atoms, but the signals for carbons attached to deuterium may show a characteristic splitting pattern and a slight upfield shift.
-
Atazanavir's Mechanism of Action: Inhibition of HIV Protease
Atazanavir is a potent and selective inhibitor of HIV-1 protease. This viral enzyme is crucial for the maturation of new, infectious virions. HIV protease cleaves the viral Gag and Gag-Pol polyproteins at specific sites to release functional structural proteins and enzymes. By binding to the active site of the protease, Atazanavir blocks this cleavage process, resulting in the production of immature and non-infectious viral particles.
Experimental Workflow: Quantification of Atazanavir in Biological Matrices using this compound as an Internal Standard
This compound is commonly used as an internal standard for the accurate quantification of Atazanavir in biological samples (e.g., plasma, tissue) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The deuterated standard co-elutes with the analyte but is distinguished by its higher mass, allowing for correction of variability during sample preparation and analysis.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Atazanavir-d9 in various organic solvents. Due to the limited availability of specific solubility data for the deuterated form, this document also includes data for the non-deuterated Atazanavir and its sulfate (B86663) salt as a close proxy, given their near-identical physicochemical properties. This information is critical for researchers and professionals involved in the formulation, analytical method development, and in vitro/in vivo testing of this important antiretroviral compound.
Core-Compound Solubility Profile
This compound is the deuterium-labeled version of Atazanavir, a protease inhibitor used in the treatment of HIV-1 infection. Understanding its solubility is paramount for the design of effective drug delivery systems and for conducting accurate pharmacological studies.
Quantitative Solubility Data
The following tables summarize the available quantitative solubility data for this compound and its non-deuterated counterparts in various organic solvents. It is important to note that the solubility of deuterated compounds is generally very similar to their non-deuterated analogues.
Table 1: Solubility of this compound
| Solvent | Concentration |
| Dimethyl Sulfoxide (DMSO) | 10 mM[1] |
Table 2: Solubility of Atazanavir and Atazanavir Sulfate
| Compound | Solvent | Concentration (mg/mL) |
| Atazanavir | Ethanol | ~2[2] |
| Atazanavir | Dimethyl Sulfoxide (DMSO) | ~16[2] |
| Atazanavir | Dimethylformamide (DMF) | ~25[2] |
| Atazanavir Sulfate | Dimethyl Sulfoxide (DMSO) | up to 166[3] |
Note: Atazanavir sulfate is reported to be easily soluble in organic solvents in a qualitative sense.
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experiment in pharmaceutical sciences. The following are detailed methodologies for key experiments to ascertain the solubility of a compound like this compound.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.
-
Preparation: An excess amount of this compound is added to a series of vials, each containing a different organic solvent of interest.
-
Equilibration: The vials are sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, the samples are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a pharmaceutical compound.
Caption: Workflow for determining the solubility of this compound.
High-Performance Liquid Chromatography (HPLC) Method for Quantification
A reverse-phase HPLC method is commonly employed for the quantification of Atazanavir.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV spectrophotometer at a wavelength where Atazanavir has maximum absorbance (e.g., ~250 nm).
-
-
Standard Preparation: A series of standard solutions of this compound of known concentrations are prepared in the mobile phase to generate a calibration curve.
-
Sample Analysis: The diluted supernatant from the shake-flask experiment is injected into the HPLC system, and the peak area is compared to the calibration curve to determine the concentration.
Signaling Pathways and Logical Relationships
While Atazanavir's primary mechanism of action is the inhibition of HIV-1 protease, its solubility and subsequent bioavailability can be influenced by various physiological factors. The following diagram illustrates the logical relationship between pH and the solubility of Atazanavir, which is a weak base.
Caption: Relationship between pH, ionization, and Atazanavir solubility.
This guide provides essential technical information on the solubility of this compound in organic solvents, offering a foundation for further research and development. The provided experimental protocols can be adapted to specific laboratory conditions and analytical capabilities.
References
Methodological & Application
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atazanavir is an essential protease inhibitor used in the treatment of HIV-1 infection. Therapeutic drug monitoring of Atazanavir is crucial to ensure its efficacy and safety, as concentrations can vary significantly among patients. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs in biological matrices due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard (SIL-IS), such as Atazanavir-d9, is paramount in bioanalytical method development to account for variability during sample preparation and analysis. This application note provides a detailed protocol for the use of this compound as an internal standard for the accurate quantification of Atazanavir in human plasma using LC-MS/MS.
The primary advantage of using a deuterated internal standard like this compound is that it shares near-identical physicochemical properties with the analyte, Atazanavir.[1] This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for matrix effects and variations in instrument response.[1] The mass difference allows for distinct detection by the mass spectrometer, leading to highly accurate and precise quantification.[1]
Experimental Protocols
Materials and Reagents
-
Atazanavir reference standard
-
This compound internal standard
-
HPLC grade acetonitrile (B52724) and methanol (B129727)
-
Formic acid
-
Ammonium (B1175870) acetate
-
Ultrapure water
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Preparation of Stock and Working Solutions
-
Atazanavir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Atazanavir in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Atazanavir stock solution in 50% methanol to create calibration standards and quality control (QC) samples. A typical working concentration for the IS is 200 ng/mL, prepared by diluting the IS stock solution in 50% methanol.[2]
Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of plasma sample, add 50 µL of the this compound internal standard working solution.
-
Add 200 µL of 0.2 M sodium phosphate (B84403) buffer (pH 9.4).[2]
-
Vortex mix for 30 seconds.
-
Load the entire mixture onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with ultrapure water.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Analytical Column: A C18 column (e.g., BDS C-18, 5 µm, 4.6 × 100 mm) is commonly used.
-
Mobile Phase: An isocratic mobile phase consisting of 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium acetate.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization.
-
Detection: Multiple Reaction Monitoring (MRM).
Data Presentation
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Atazanavir | This compound (Internal Standard) |
| Precursor Ion (m/z) | 705.3 | 714.3 (assuming d9) |
| Product Ion (m/z) | 168.0 | 168.0 (based on d5) |
| Retention Time (min) | ~2.9 - 4.96 | ~2.9 - 4.96 |
Note: The precursor ion for this compound is estimated based on the addition of 9 atomic mass units to the monoisotopic mass of Atazanavir. The product ion and retention time are expected to be very similar to the unlabeled compound.
Table 2: Performance Characteristics of a Validated LC-MS/MS Method
| Parameter | Performance |
| Linearity Range | 1.00 - 1,000 ng/mL (in plasma) |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 1.00 ng/mL (in plasma) |
| Intra-day Accuracy (% bias) | -1.33% to 4.00% |
| Intra-day Precision (% CV) | 1.75% to 6.31% |
| Inter-day Accuracy (% bias) | -1.33% to 4.00% |
| Inter-day Precision (% CV) | < 4% |
| Extraction Recovery | > 95% |
Data compiled from multiple sources for illustrative purposes.
Mandatory Visualizations
Caption: Experimental workflow for Atazanavir analysis.
Caption: Bioanalytical method validation parameters.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Atazanavir in biological matrices by LC-MS/MS. The near-identical chemical and physical properties of the deuterated standard to the analyte ensure accurate correction for variations in sample processing and instrument response. The detailed protocol and performance characteristics presented in this application note demonstrate a highly sensitive, specific, and reproducible assay suitable for therapeutic drug monitoring and pharmacokinetic studies.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atazanavir is a pivotal protease inhibitor in the treatment of HIV-1 infection. To ensure its therapeutic efficacy and safety, it is crucial to monitor its concentration in biological matrices through therapeutic drug monitoring (TDM). This document provides a detailed protocol for a robust, sensitive, and high-throughput Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Atazanavir in human plasma. The use of a stable isotope-labeled internal standard, Atazanavir-d9, ensures high accuracy and precision by compensating for variability during sample preparation and analysis. This method is ideal for pharmacokinetic studies, clinical trials, and routine therapeutic drug monitoring.
Principle of the Method
This method employs a liquid-liquid extraction technique for sample clean-up, followed by chromatographic separation on a UPLC system and detection by a tandem mass spectrometer. Atazanavir and its deuterated internal standard, this compound, are detected using Multiple Reaction Monitoring (MRM) in positive ionization mode. The quantification is based on the ratio of the peak area of Atazanavir to that of the internal standard.
Experimental Protocols
Materials and Reagents
-
Atazanavir reference standard
-
This compound internal standard (IS)
-
LC-MS grade Acetonitrile
-
LC-MS grade Methanol (B129727)
-
LC-MS grade Water
-
Formic acid
-
Ammonium acetate (B1210297)
-
Methyl tert-butyl ether (MTBE)
-
Ethyl acetate
-
Human plasma (with K2-EDTA as anticoagulant)
Preparation of Solutions
-
Atazanavir Stock Solution (1.00 mg/mL): Accurately weigh and dissolve the Atazanavir reference standard in 50% methanol.[1]
-
This compound Internal Standard (IS) Stock Solution (1.00 mg/mL): Accurately weigh and dissolve this compound in 100% methanol.[1]
-
Working Standard Solutions: Prepare working solutions for the calibration curve and quality control (QC) samples by serially diluting the Atazanavir stock solution with 50% methanol to achieve the desired concentrations.
-
Internal Standard Working Solution (0.200 µg/mL): Dilute the this compound stock solution with 50% methanol.[1]
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution (this compound, 0.200 µg/mL).
-
Add 100 µL of 0.2 M sodium phosphate (B84403) buffer (pH 9.4).
-
Add 3 mL of an extraction solvent mixture of methyl tert-butyl ether and ethyl acetate (1:1, v/v).[1]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.[1]
-
Freeze the aqueous (lower) layer in a dry ice/methanol bath.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 50% acetonitrile).[1]
-
Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.
UPLC-MS/MS Instrumental Conditions
UPLC System:
| Parameter | Condition |
| Column | C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Formic acid in Water with 5 mM Ammonium Acetate |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 30% B, linearly increase to 95% B over 2.5 min, hold for 0.5 min, return to initial conditions and re-equilibrate for 1 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
Mass Spectrometer:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Atazanavir: m/z 705.4 → 168.1; this compound: m/z 714.4 → 168.1 |
| Collision Energy | Optimized for specific instrument (e.g., 35 eV) |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
Method Validation Summary
The described UPLC-MS/MS method should be fully validated according to the guidelines from regulatory agencies such as the FDA and EMA.[2][3] Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity (r²) | ≥ 0.99 | > 0.995 over a range of 5 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% | 5 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | 2.5% - 6.8% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | 3.1% - 7.5% |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5.2% to 6.3% |
| Recovery (%) | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | Within acceptable limits |
| Stability (Freeze-thaw, Bench-top, Long-term) | % Change within ±15% | Stable for at least 3 freeze-thaw cycles, 24h at room temp, and 90 days at -80°C |
Data Presentation
Quantitative Validation Data Summary
| Parameter | Result |
| Linear Range | 5 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 5 ng/mL |
| Intra-day Precision (CV%) | 2.5% - 6.8% |
| Inter-day Precision (CV%) | 3.1% - 7.5% |
| Accuracy (% Bias) | -5.2% to 6.3% |
| Mean Recovery | 88.2% |
Quality Control Sample Performance
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Accuracy (% Bias) |
| LLOQ | 5 | 6.8 | 7.5 | 6.3 |
| Low QC | 15 | 5.1 | 6.2 | -2.8 |
| Mid QC | 250 | 3.4 | 4.1 | 1.5 |
| High QC | 4000 | 2.5 | 3.1 | -5.2 |
Visualizations
Experimental Workflow
Caption: Workflow for UPLC-MS/MS analysis of Atazanavir.
Conclusion
The UPLC-MS/MS method detailed herein, utilizing this compound as an internal standard, provides a reliable, sensitive, and high-throughput solution for the quantification of Atazanavir in human plasma. The method demonstrates excellent performance in terms of linearity, precision, and accuracy, making it well-suited for a variety of applications in clinical and research settings, including pharmacokinetic analysis and therapeutic drug monitoring.
References
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of Atazanavir in human plasma. The use of a stable isotope-labeled internal standard, Atazanavir-d9, ensures high accuracy and precision by compensating for variability during sample preparation and analysis. The described solid-phase extraction (SPE) and rapid chromatographic gradient allow for high-throughput analysis suitable for therapeutic drug monitoring and pharmacokinetic studies.
Introduction
Atazanavir is a protease inhibitor widely used in the treatment of HIV-1 infection. Therapeutic drug monitoring of Atazanavir is crucial to optimize treatment efficacy and minimize toxicity.[1] A reliable bioanalytical method is essential for accurately measuring plasma concentrations. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS quantification as it corrects for potential variations in sample extraction and instrument response.[2] This document provides a detailed protocol for the quantification of Atazanavir in human plasma using this compound as the internal standard, based on established methodologies.[3]
Experimental
Materials and Reagents
-
Analytes and Internal Standard: Atazanavir (99.6%) and this compound. Atazanavir-d6 (99.1%) has been used in similar studies.[3]
-
Chemicals: HPLC grade methanol (B129727) and acetonitrile, bio-ultragrade ammonium (B1175870) formate (B1220265), and LC-MS grade formic acid.[3]
-
Human Plasma: Sourced from authorized vendors.
Equipment
-
UPLC System: Waters Acquity UPLC system or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
SPE Manifold: 96-well plate processor.
Sample Preparation
A solid-phase extraction (SPE) method is employed for the isolation of Atazanavir and the internal standard from human plasma.
-
To 50 µL of human plasma, add 50 µL of the internal standard working solution (this compound).
-
Vortex the sample for approximately 10 seconds.
-
Add 100 µL of 0.1% formic acid and vortex for another 10 seconds.
-
Load the samples onto an Oasis HLB (1 cc, 30 mg) extraction cartridge, pre-conditioned with 1 mL of methanol followed by 1 mL of water.
-
Wash the cartridges with 1 mL of 5% methanol in water.
-
Dry the cartridges for 2 minutes using nitrogen gas.
-
Elute the analytes with the appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection into the UPLC-MS/MS system.
Liquid Chromatography
-
Column: Waters Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium formate (pH 4.0, adjusted with formic acid) in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.300 mL/min.
-
Gradient: A gradient program is used for the separation. For example, an initial composition of 50:50 (A:B) held for 0.8 minutes, then changed to 30:70 over 0.4 minutes, followed by re-equilibration.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both Atazanavir and this compound should be monitored. While the exact transitions for this compound are not specified in the provided results, a common transition for Atazanavir is MH+ m/z 705.3 to m/z 168.0. The transition for this compound would be adjusted based on its increased mass.
Method Validation
The performance of the analytical method is evaluated based on linearity, accuracy, precision, recovery, and matrix effect, adhering to FDA guidelines.
Quantitative Data Summary
| Parameter | Atazanavir | Reference |
| Linearity Range | 5.0–6000 ng/mL | |
| Correlation Coefficient (r) | >0.99 | |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL | |
| Intra-batch Accuracy | 91.3 to 104.4% | |
| Inter-batch Accuracy | 91.3 to 104.4% | |
| Intra-batch Precision (% CV) | 0.8 to 7.3 | |
| Inter-batch Precision (% CV) | 0.8 to 7.3 | |
| Mean Extraction Recovery | 97.35 to 101.06% |
Visualizations
Caption: A generalized workflow for the quantification of Atazanavir in plasma samples.
Caption: The relationship between Atazanavir concentration and clinical outcomes.
Conclusion
The described UPLC-MS/MS method, utilizing this compound as an internal standard, provides a sensitive, specific, and reliable assay for the quantification of Atazanavir in human plasma. The efficiency of the sample preparation, coupled with a short analysis time, makes this method well-suited for high-throughput clinical and research applications, including therapeutic drug monitoring and pharmacokinetic studies.
References
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Atazanavir-d9 in biological matrices for bioanalysis. The included methods—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are critically evaluated to assist in method selection and implementation.
Introduction
Atazanavir (B138) is an antiretroviral medication used to treat and prevent HIV/AIDS. For accurate quantification in biological samples, such as plasma, a stable isotope-labeled internal standard like this compound is crucial to compensate for variability during sample processing and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of sample preparation technique is critical for achieving reliable and reproducible results by removing interfering substances and enriching the analyte of interest. This guide compares three common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Comparison of Sample Preparation Techniques
The selection of an appropriate sample preparation method depends on various factors, including the required sensitivity, selectivity, sample throughput, and the complexity of the biological matrix. While protein precipitation is a rapid and straightforward technique, it may not effectively remove all matrix interferences, potentially leading to ion suppression in LC-MS/MS analysis.[1][2][3] Liquid-liquid extraction offers a cleaner sample by partitioning the analyte into an organic solvent but can be more time-consuming.[1][4] Solid-phase extraction is often considered the most effective method for minimizing matrix effects and achieving high analyte recovery, providing the cleanest extracts.
Quantitative Data Summary
The following table summarizes the performance characteristics of the three sample preparation techniques for Atazanavir analysis based on published literature.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | Variable, can be lower due to co-precipitation | High (90.0% to 99.5%) | High and reproducible (Mean relative recovery of 84.9%) |
| Matrix Effect | Significant ion suppression often observed | Less ion suppression compared to PPT | Minimal ion suppression (Absolute matrix effect of 93.2%) |
| Linearity Range (ng/mL) | Wide range achievable | 25 to 10,000 | 10 to 6000 |
| Precision (%CV) | Generally acceptable | 2.3% to 8.3% | Inter- and intraday precision within acceptable limits |
| Accuracy (% Bias) | Within acceptable limits | 90.4% to 110.5% | Within acceptable limits |
| Lower Limit of Quantification (LOQ) | Dependent on subsequent analytical method | 25 ng/mL | 10 ng/mL |
| Throughput | High | Moderate | Moderate to High (can be automated) |
| Cost per Sample | Low | Low to Moderate | High |
Experimental Protocols
The following are detailed protocols for each sample preparation technique. This compound should be used as the internal standard (IS) and should be added to the biological sample at the beginning of the extraction process to account for variability.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis but may result in significant matrix effects.
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound internal standard (IS) working solution
-
Ice-cold acetonitrile (B52724) (ACN)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (mobile phase)
Procedure:
-
To 100 µL of the biological sample in a microcentrifuge tube, add 50 µL of the this compound IS working solution.
-
Add 300 µL of ice-cold acetonitrile to the sample to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and inject an aliquot onto the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This technique provides a cleaner sample extract compared to PPT with good recovery.
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound internal standard (IS) working solution
-
0.2 M Sodium phosphate (B84403) buffer (pH 9.4)
-
Extraction solvent: Methyl tert-butyl ether (MTBE)/Ethyl acetate (B1210297) (1:1, v/v)
-
Vortex mixer
-
Centrifuge
-
Methanol (B129727)/dry ice bath
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (mobile phase)
Procedure:
-
To 200 µL of the biological sample in a suitable tube, add the this compound IS working solution.
-
Add 0.2 M sodium phosphate aqueous solution with the pH adjusted to 9.4.
-
Add 3 mL of the extraction solvent mixture (MTBE/ethyl acetate, 1:1, v/v).
-
Vortex mix the contents for 5-10 minutes to ensure efficient extraction.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Freeze the aqueous (lower) layer using a methanol/dry ice bath.
-
Decant the organic (upper) layer into a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a highly effective method for removing matrix interferences and achieving high analyte recovery. This protocol utilizes Oasis HLB cartridges.
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound internal standard (IS) working solution
-
0.1% Formic acid in water
-
Methanol
-
Oasis HLB solid-phase extraction cartridges (e.g., 1 cc, 30 mg)
-
SPE manifold
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (mobile phase)
Procedure:
-
Sample Pre-treatment: To 50 µL of the biological sample, add 50 µL of the this compound IS working solution and vortex. Then, add 100 µL of 0.1% formic acid and vortex again.
-
Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences. A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.
-
Elution: Elute Atazanavir and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Experimental Workflows
The following diagrams illustrate the workflows for each sample preparation technique.
Caption: Workflow for Protein Precipitation (PPT).
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Caption: Workflow for Solid-Phase Extraction (SPE).
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Full validation of an analytical method for the HIV-protease inhibitor atazanavir in combination with 8 other antiretroviral agents and its applicability to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atazanavir (B138) (ATV) is an essential protease inhibitor used in the treatment of HIV-1 infection. Therapeutic Drug Monitoring (TDM) of Atazanavir is crucial for optimizing therapeutic outcomes by ensuring that plasma concentrations are within the therapeutic range, thereby minimizing the risk of virological failure and drug-related toxicities. The use of a stable isotope-labeled internal standard, such as Atazanavir-d9, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and precise quantification of Atazanavir in biological matrices. This document provides detailed application notes and protocols for the use of this compound in the TDM of Atazanavir.
High inter-individual pharmacokinetic variability has been observed with Atazanavir, making TDM a valuable tool for dose individualization.[1][2] Studies have shown that maintaining Atazanavir trough concentrations above a minimum effective concentration is associated with a greater likelihood of virologic response, while concentrations above a certain threshold may be linked to adverse effects like hyperbilirubinemia.[3]
Principle of the Method
The analytical method is based on the principle of stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). A known concentration of the deuterated internal standard, this compound, is added to the plasma sample. Both Atazanavir and this compound are then extracted from the plasma matrix, chromatographically separated, and detected by a tandem mass spectrometer. This compound is an ideal internal standard as it has the same physicochemical properties as Atazanavir, ensuring that it behaves identically during sample preparation and analysis. The only difference is its higher molecular weight due to the deuterium (B1214612) atoms, which allows for its differentiation from the endogenous Atazanavir by the mass spectrometer. The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration of Atazanavir in the sample, which corrects for any variability during the analytical process.
Quantitative Data Summary
The following tables summarize the performance characteristics of a typical validated LC-MS/MS method for the quantification of Atazanavir in human plasma using a deuterated internal standard.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 4.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 35°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Atazanavir) | m/z 705.4 -> 168.1 |
| MRM Transition (this compound) | m/z 714.4 -> 168.1 |
| Dwell Time | 100 ms |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity | |
| Concentration Range | 5 - 6000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy & Precision | |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | |
| Extraction Recovery | > 85% |
| Matrix Effect | |
| Matrix Factor | 0.85 - 1.15 |
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Atazanavir Stock Solution (1 mg/mL): Accurately weigh 10 mg of Atazanavir reference standard and dissolve in 10 mL of methanol (B129727).
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Atazanavir stock solution with 50% methanol to create calibration standards and quality control (QC) samples at various concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol.
2. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex the mixture for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex for another 10 seconds.
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the entire sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (initial conditions).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 10 minutes.
-
Inject 5 µL of the reconstituted sample extract onto the LC-MS/MS system.
-
Acquire data in MRM mode for the specified transitions of Atazanavir and this compound.
4. Data Analysis
-
Integrate the peak areas for both Atazanavir and this compound.
-
Calculate the peak area ratio of Atazanavir to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Atazanavir in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for Atazanavir TDM using this compound.
Disclaimer: This document provides a general protocol and should be adapted and validated by the end-user in their laboratory setting. All procedures should be performed in accordance with local safety regulations.
References
- 1. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atazanavir (B138) (ATV) is an essential protease inhibitor used in the treatment of HIV-1 infection. Therapeutic drug monitoring of Atazanavir is crucial for ensuring optimal drug exposure, which helps to minimize the risk of virologic failure and drug-related toxicities. Accurate and precise quantification of Atazanavir in plasma is therefore vital for effective patient management and clinical research. The use of a stable isotope-labeled internal standard, such as Atazanavir-d9, is the gold standard for LC-MS/MS-based quantification, as it effectively compensates for variability in sample preparation and instrument response.
This document provides a detailed liquid-liquid extraction (LLE) protocol for the simultaneous quantification of Atazanavir and its deuterated internal standard, this compound, in human plasma. The protocol is designed for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Quantitative Data Summary
The following tables summarize the performance characteristics of various validated analytical methods for Atazanavir quantification. While specific data for this compound is not extensively published, its performance is expected to be comparable to other deuterated internal standards like Atazanavir-d5 and Atazanavir-d6.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Human Plasma | Human Plasma | Human Hair |
| Internal Standard | Atazanavir-d6 | Not Specified | Atazanavir-d5 |
| Linearity Range | 2.3 - 8.3 ng/mL | 10 - 6000 ng/mL | 0.0500 - 20.0 ng/mg |
| Lower Limit of Quantification (LLOQ) | 2.3 ng/mL | 10 ng/mL | 0.0500 ng/mg |
| Accuracy (%) | 91.3 - 104.4 | Not Reported | -1.33 to 4.00 |
| Precision (%CV) | 2.3 - 8.3 | Not Reported | 1.75 to 6.31 |
| Extraction Method | Solid Phase Extraction (SPE) | Solid Phase Extraction (SPE) | Not specified |
| Reference | [1] | [2] | [3] |
Table 2: High-Performance Liquid Chromatography (HPLC) Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Human Plasma | Human Plasma | Pharmaceutical Dosage Form |
| Linearity Range | 0.09 - 4.38 µg/mL | 0.025 - 10 µg/mL | 30 - 600 µg/mL |
| Retention Time | 8.3 min | 11.8 min | 4.7 min |
| Flow Rate | 1.8 mL/min | 1.0 mL/min | 1.5 mL/min |
| Detection | UV at 210 nm | UV | UV |
| Reference | [1] | [4] |
Experimental Protocol: Liquid-Liquid Extraction of Atazanavir and this compound from Human Plasma
This protocol describes a liquid-liquid extraction procedure for the analysis of Atazanavir and this compound in human plasma prior to LC-MS/MS analysis.
1. Materials and Reagents
-
Atazanavir reference standard
-
This compound internal standard (IS)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Sodium phosphate (B84403), dibasic (Na₂HPO₄)
-
Deionized water
-
Human plasma (blank)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
2. Preparation of Solutions
-
Atazanavir Stock Solution (1.00 mg/mL): Accurately weigh and dissolve the Atazanavir reference standard in 50% methanol (MeOH) to achieve a final concentration of 1.00 mg/mL.
-
This compound Internal Standard (IS) Stock Solution (1.00 mg/mL): Accurately weigh and dissolve this compound in 100% MeOH to achieve a final concentration of 1.00 mg/mL.
-
Working Solutions: Prepare working solutions for the standard curve and quality control (QC) samples by diluting the stock solutions with 50% MeOH to the desired concentrations. A typical working IS solution concentration is 0.200 µg/mL.
-
0.2 M Sodium Phosphate Buffer (pH 9.4): Prepare a 0.2 M aqueous solution of sodium phosphate and adjust the pH to 9.4.
3. Sample Preparation (Liquid-Liquid Extraction)
-
To a 200 µL aliquot of the biological sample (e.g., plasma) in a microcentrifuge tube, add the internal standard working solution.
-
Add 0.2 M sodium phosphate aqueous solution (pH adjusted to 9.4).
-
Add 3 mL of an extraction solvent mixture, such as methyl tert-butyl ether/ethyl acetate (1:1, v/v).
-
Vortex mix the tubes for approximately 10 minutes.
-
Centrifuge the samples at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Freeze the aqueous layer in a methanol/dry ice bath.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at approximately 40°C.
-
Reconstitute the dried residue in a suitable solvent (e.g., 200 µL of 50% acetonitrile) for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Analytical Column: A C18 column (e.g., BDS C-18, 5 µm, 4.6 × 100 mm) is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of solvents. An example of an isocratic mobile phase is 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium (B1175870) acetate.
-
Flow Rate: A typical flow rate is between 0.35 mL/min and 0.8 mL/min.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization is typically used.
-
Detection: Multiple reaction monitoring (MRM) is used for quantification. The transitions for Atazanavir (MH+ m/z 705.3 to m/z 168.0) and Atazanavir-d5 (MH+ m/z 710.2 to m/z 168.0) are monitored. Note: The specific transition for this compound should be determined based on its mass shift.
Visualizations
Experimental Workflow for Atazanavir and this compound Quantification
Caption: A generalized workflow for the quantification of Atazanavir in plasma samples.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of extraction procedures for assessment of matrix effect for selective and reliable determination of atazanavir in human plasma by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmascholars.com [pharmascholars.com]
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atazanavir (B138) is an antiretroviral protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection. Therapeutic drug monitoring of atazanavir is crucial to ensure optimal drug exposure, thereby maximizing efficacy while minimizing toxicity. This application note provides a detailed solid-phase extraction (SPE) protocol for the quantification of atazanavir in human plasma using its deuterated analog, atazanavir-d9, as an internal standard. The subsequent analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical studies.[1][2][3] The use of a stable isotope-labeled internal standard like this compound is the gold standard as it effectively compensates for variability during sample preparation and instrument analysis.[1]
Experimental Protocols
This section details the necessary materials, reagents, and the step-by-step procedure for the solid-phase extraction of atazanavir from human plasma.
Materials and Reagents
-
Atazanavir reference standard
-
This compound internal standard (IS)
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (deionized or Milli-Q)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 10 mg)[2]
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
Pipettes and tips
Preparation of Solutions
-
Atazanavir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of atazanavir reference standard in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Standard and Quality Control (QC) Samples: Prepare working solutions of atazanavir by serial dilution of the stock solution with a 50:50 methanol/water mixture. Spike these into blank human plasma to create calibration standards and QC samples at various concentrations.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with a 50:50 methanol/water mixture.
Solid-Phase Extraction (SPE) Protocol
-
Sample Pre-treatment:
-
To 100 µL of human plasma (calibration standard, QC, or unknown sample), add 50 µL of the internal standard working solution (this compound).
-
Vortex for 30 seconds.
-
Add 100 µL of 0.1% formic acid in water and vortex for another 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Apply vacuum to dry the cartridge for approximately 1-2 minutes.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute atazanavir and this compound from the cartridge by adding 1 mL of methanol.
-
Collect the eluate.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable for separation.
-
Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is commonly used.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Atazanavir: m/z 705.4 → 168.1
-
This compound: m/z 714.4 → 168.1
-
-
Data Presentation
The following tables summarize the typical performance characteristics of a validated SPE-LC-MS/MS method for atazanavir in human plasma.
Table 1: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity Range | 1.00 - 1,000 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Low | < 15% | < 15% | 85 - 115% | |
| Medium | < 15% | < 15% | 85 - 115% | |
| High | < 15% | < 15% | 85 - 115% |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Atazanavir | ~80-90% | Minimal with SPE | |
| This compound | ~80-90% | Minimal with SPE |
Visualizations
Experimental Workflow
References
Introduction
Atazanavir (B138) is a crucial protease inhibitor used in the treatment of HIV infection.[1] Therapeutic drug monitoring of Atazanavir is essential for optimizing dosage regimens and ensuring therapeutic efficacy. This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of Atazanavir and its deuterated internal standard, Atazanavir-d9, in human plasma. The use of a deuterated internal standard like this compound is critical for accurate quantification as it co-elutes with the analyte, correcting for variations in sample preparation and instrument response.[2] This method is designed for high-throughput analysis in clinical and research settings.
Experimental
A validated UPLC-MS/MS method was established for the sensitive and selective quantification of Atazanavir, using this compound as the internal standard.[3][4] The sample preparation involves a solid-phase extraction (SPE) procedure to effectively remove plasma matrix interferences.[3] Chromatographic separation is achieved on a C18 column under gradient conditions, followed by detection using a tandem mass spectrometer in positive electrospray ionization (ESI) mode.
Workflow for Atazanavir and this compound Quantification
Caption: Experimental workflow for the UPLC-MS/MS analysis of Atazanavir.
Materials and Reagents
-
Atazanavir and this compound reference standards
-
HPLC grade methanol and acetonitrile
-
LC-MS grade formic acid
-
Ammonium formate
-
Oasis HLB SPE cartridges
-
Human plasma
Instrumentation and Chromatographic Conditions
The analysis is performed on a UPLC system coupled to a tandem mass spectrometer. The detailed instrumental and chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Chromatography System | Waters Acquity UPLC or equivalent |
| Column | Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Column Temperature | 35°C |
| Mobile Phase A | 10 mM Ammonium Formate in water, pH 4.0 (adjusted with formic acid) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.300 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 - 0.8 | |
| 0.8 - 1.2 | |
| 1.2 - 2.0 | |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Compound |
| Atazanavir | |
| This compound |
Protocols
1. Standard and Quality Control (QC) Sample Preparation
-
Prepare stock solutions of Atazanavir and this compound in methanol.
-
Prepare working standard solutions by serial dilution of the stock solutions.
-
Spike blank human plasma with the working standard solutions to prepare calibration standards and QC samples at various concentration levels.
2. Sample Extraction Protocol
-
To 50 µL of plasma sample, add 50 µL of the this compound internal standard solution and vortex for 10 seconds.
-
Add 100 µL of 0.1% formic acid and vortex for another 10 seconds.
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge for 2 minutes using nitrogen gas.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the UPLC-MS/MS system.
Results and Discussion
The described method provides excellent chromatographic separation of Atazanavir and this compound with high sensitivity and selectivity. The use of a deuterated internal standard ensures the accuracy and precision of the quantification. The method has been validated according to FDA guidelines and has demonstrated linearity, accuracy, precision, and stability.
Data Summary
The following table summarizes the key performance characteristics of the method.
| Parameter | Result |
| Linearity Range | 5.0 - 6000 ng/mL for Atazanavir |
| Retention Time | Atazanavir: Approximately 1.0 - 1.5 min |
| Accuracy | Within ±15% of the nominal concentration |
| Precision (%CV) | <15% |
| Recovery | >85% |
This application note provides a detailed protocol for the rapid, sensitive, and reliable quantification of Atazanavir in human plasma using UPLC-MS/MS with a deuterated internal standard. The method is suitable for high-throughput therapeutic drug monitoring and pharmacokinetic studies, aiding in the optimization of HIV treatment regimens.
References
- 1. pharmascholars.com [pharmascholars.com]
- 2. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of simultaneous quantitative method of HIV protease inhibitors atazanavir, darunavir and ritonavir in human plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atazanavir is an essential protease inhibitor used in the treatment of HIV-1 infection. The development of new or generic formulations of Atazanavir necessitates rigorous pharmacokinetic (PK) studies to establish bioequivalence with the reference product. A critical component of these studies is the bioanalytical method used to quantify Atazanavir in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard (SIL-IS), such as Atazanavir-d9, is the gold standard for such quantitative analyses using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The primary advantage of using a deuterated internal standard like this compound is its near-identical physicochemical properties to the analyte, Atazanavir.[1] This ensures that this compound co-elutes with Atazanavir and behaves similarly during extraction, chromatography, and ionization, thereby effectively compensating for variability in sample preparation and matrix effects.[2][3] This technical guide provides detailed protocols and application notes for the use of this compound in pharmacokinetic studies of new Atazanavir formulations.
Pharmacokinetic Bioequivalence Study Design
A typical bioequivalence study for a new Atazanavir formulation is a randomized, single-dose, two-period, crossover study in healthy adult subjects. The study is conducted under fed conditions, as food enhances the bioavailability of Atazanavir and reduces its pharmacokinetic variability.[2][4][5]
Key Study Parameters:
-
Design: Single-dose, two-treatment, two-period crossover.[6]
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Subjects: Healthy adult male and non-pregnant, non-lactating female volunteers.[6]
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Dose: A single oral dose of the test formulation versus the reference formulation (e.g., 300 mg Atazanavir).
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Washout Period: A sufficient washout period, typically at least 7 days, is maintained between the two treatment periods.[5]
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Blood Sampling: Serial blood samples are collected at predefined time points, such as pre-dose, and at various intervals up to 48 or 72 hours post-dose to capture the complete pharmacokinetic profile.[5][7]
Data Presentation: Pharmacokinetic Parameters
The primary pharmacokinetic parameters for bioequivalence assessment are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax). The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for these parameters must fall within the acceptance range of 80-125%.[4][8]
Table 1: Representative Pharmacokinetic Data from a Bioequivalence Study of Atazanavir 300 mg Capsules
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (Test/Reference) % | 90% Confidence Interval |
| AUC0-t (ng·hr/mL) | 25,000 ± 8,000 | 26,000 ± 8,500 | 96.15 | 89.50% – 103.20% |
| AUC0-∞ (ng·hr/mL) | 25,500 ± 8,200 | 26,600 ± 8,700 | 95.86 | 89.25% – 102.95% |
| Cmax (ng/mL) | 3,100 ± 900 | 3,250 ± 950 | 95.38 | 88.10% – 103.30% |
| Tmax (hr) | 2.5 (1.5 - 4.0) | 2.5 (1.5 - 4.5) | - | - |
| t1/2 (hr) | 7.5 ± 2.0 | 7.6 ± 2.1 | - | - |
Note: The data presented in this table is a representative summary compiled from publicly available bioequivalence study information and typical pharmacokinetic profiles of Atazanavir. Actual values will vary between studies.
Experimental Protocols
Bioanalytical Method: Quantification of Atazanavir in Human Plasma by LC-MS/MS
This protocol describes a robust and sensitive method for the simultaneous determination of Atazanavir and its internal standard, this compound, in human plasma.
a. Sample Preparation (Solid Phase Extraction - SPE)
-
To 50 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of the internal standard working solution (this compound in methanol).
-
Vortex the mixture for approximately 10 seconds.
-
Add 100 µL of 0.1% formic acid in water and vortex for another 10 seconds.[3]
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[3]
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge by applying nitrogen gas.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase and inject into the UPLC-MS/MS system.[9]
b. Chromatographic and Mass Spectrometric Conditions
Table 2: LC-MS/MS System Parameters
| Parameter | Condition |
| LC System | Waters Acquity UPLC or equivalent |
| Column | Waters Acquity UPLC C18 (50 x 2.1 mm, 1.7 µm)[10] |
| Mobile Phase | Gradient elution with 10 mM ammonium (B1175870) formate (B1220265) (pH 4.0) and acetonitrile[10] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Atazanavir: m/z 705.3 → 168.0This compound: m/z 714.3 → 168.0 (example) |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
Note: The exact m/z for this compound will depend on the position and number of deuterium (B1214612) atoms. The provided transition is a plausible example.
c. Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA), including assessments of:
-
Selectivity and Specificity
-
Linearity (Calibration Curve)
-
Accuracy and Precision (Intra- and Inter-day)
-
Recovery
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Matrix Effect
-
Stability (Freeze-thaw, short-term, long-term, and post-preparative)
Visualizations
Atazanavir Mechanism of Action
Atazanavir is a protease inhibitor that targets the HIV-1 protease enzyme. This enzyme is crucial for the proteolytic cleavage of viral Gag and Gag-Pol polyprotein precursors into functional proteins necessary for the maturation of infectious virions. Atazanavir binds to the active site of the HIV-1 protease, inhibiting its activity and resulting in the production of immature, non-infectious viral particles.[11][12]
Caption: Atazanavir inhibits HIV-1 protease, preventing viral polyprotein cleavage and virion maturation.
Experimental Workflow for a Bioequivalence Study
The following diagram illustrates the typical workflow for conducting a bioequivalence study of a new Atazanavir formulation.
References
- 1. ClinPGx [clinpgx.org]
- 2. omicsonline.org [omicsonline.org]
- 3. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. extranet.who.int [extranet.who.int]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. extranet.who.int [extranet.who.int]
- 8. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 9. UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of simultaneous quantitative method of HIV protease inhibitors atazanavir, darunavir and ritonavir in human plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
Troubleshooting & Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects when quantifying Atazanavir (B138) in plasma samples using Atazanavir-d9 as an internal standard.
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of Atazanavir in plasma, focusing on the diagnosis and resolution of matrix effects.
Issue 1: Poor reproducibility and inaccurate quantification of Atazanavir.
Possible Cause: Significant and variable matrix effects between different plasma lots.
Solution: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for correcting matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ion suppression or enhancement, leading to more accurate and precise quantification. However, the choice of sample preparation method is crucial to minimize these effects.
A comparative study of different extraction techniques demonstrated varying degrees of matrix interference. Solid Phase Extraction (SPE) has been shown to be highly effective in circumventing severe ion suppression often observed with Protein Precipitation (PP) and to a lesser extent with Liquid-Liquid Extraction (LLE).[1]
Quantitative Data Summary: Comparison of Sample Preparation Techniques
| Sample Preparation Technique | Mean Relative Recovery (%) | Mean Absolute Matrix Effect (%) | Key Observation |
| Protein Precipitation (PP) | Not Reported | Not Reported | Severe ion suppression observed.[1] |
| Liquid-Liquid Extraction (LLE) | Not Reported | Not Reported | Lesser ion suppression compared to PP.[1] |
| Solid Phase Extraction (SPE) | 84.9 | 93.2 | Circumvented ion suppression effectively.[1] |
Issue 2: Low signal intensity for Atazanavir and/or this compound.
Possible Cause: Ion suppression due to co-eluting endogenous components from the plasma matrix, such as phospholipids.
Solution: Optimizing the sample clean-up procedure is the most effective way to mitigate ion suppression. While protein precipitation is a simple technique, it is often the least effective at removing interfering matrix components.[2] More rigorous methods like SPE are recommended for cleaner extracts.[1][3]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for Atazanavir analysis in plasma?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[4] In plasma, these components can include proteins, lipids, and salts.[4] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which compromises the accuracy, precision, and sensitivity of the quantitative results for Atazanavir.[4]
Q2: How does this compound help in overcoming matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to Atazanavir, ensuring it behaves similarly during sample extraction and chromatographic separation. Because it co-elutes with the analyte, it is subjected to the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the IS signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.
Q3: How can I quantitatively assess the matrix effect in my assay?
A3: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF). This is determined through a post-extraction spike experiment where the peak response of an analyte in an extracted blank matrix is compared to its response in a neat (pure) solvent.[4][5] An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.
Q4: Which sample preparation method is best for minimizing matrix effects for Atazanavir in plasma?
A4: While protein precipitation (PPT) is a common and simple method, it is often associated with significant matrix effects due to its limited ability to remove interfering phospholipids.[1][2] Solid Phase Extraction (SPE) is generally considered the most effective technique for producing cleaner sample extracts and minimizing matrix effects for Atazanavir analysis in plasma.[1][3]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (MF)
This protocol outlines the post-extraction spike method to determine the matrix factor for Atazanavir in human plasma.
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike Atazanavir and this compound into the reconstitution solvent at a known concentration (e.g., a mid-range QC sample concentration).
-
Set B (Post-Extraction Spike): Process at least six different lots of blank human plasma using your validated extraction procedure (e.g., SPE). After the final evaporation step, reconstitute the dried extracts with the spiking solution from Set A.
-
-
LC-MS/MS Analysis: Analyze both sets of samples using the developed LC-MS/MS method and record the peak areas for both Atazanavir and this compound.
-
Calculation:
-
Calculate the Matrix Factor (MF) for the analyte and the IS for each plasma lot:
-
MF = (Peak Area from Set B) / (Peak Area from Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Atazanavir) / (MF of this compound)
-
-
-
Acceptance Criteria: According to FDA guidance, the coefficient of variation (%CV) of the IS-normalized matrix factor across the different plasma lots should not be greater than 15%.
Protocol 2: Solid Phase Extraction (SPE) for Plasma Samples
This protocol provides a general procedure for SPE of Atazanavir from plasma, which has been shown to reduce matrix effects.
-
Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) sequentially with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Pre-treatment: To 200 µL of plasma, add the this compound internal standard solution. Vortex to mix. Dilute the plasma sample with a suitable acidic buffer (e.g., 1% formic acid in water) to facilitate binding to the sorbent.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences.
-
Elution: Elute Atazanavir and this compound with a suitable organic solvent (e.g., 1 mL of methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for Quantitative Assessment of Matrix Factor.
References
- 1. Comparison of extraction procedures for assessment of matrix effect for selective and reliable determination of atazanavir in human plasma by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the signal intensity of Atazanavir-d9 in mass spectrometry experiments.
Troubleshooting Guide
Low or inconsistent signal intensity for this compound can be a significant challenge in quantitative bioanalysis. This guide provides a systematic approach to identifying and resolving common issues.
Diagram: Troubleshooting Workflow for Low this compound Signal
Caption: A step-by-step workflow for troubleshooting low this compound signal.
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: My this compound signal is low and variable. Could my sample preparation method be the cause?
A1: Yes, the sample preparation method is a critical factor that can significantly impact signal intensity and reproducibility. The two most common methods for plasma samples are protein precipitation (PPT) and solid-phase extraction (SPE). While PPT is simpler and faster, it is often less effective at removing matrix components that can cause ion suppression.[1] SPE is generally more effective at removing interfering substances, leading to a cleaner extract and potentially higher and more stable signal intensity.[1][2]
Q2: How do I choose between Protein Precipitation and Solid-Phase Extraction?
A2: The choice depends on the required sensitivity, sample matrix complexity, and throughput needs. For methods requiring high sensitivity and reproducibility, SPE is often the preferred method due to its superior cleanup.[1] A comparative study has shown that severe ion suppression can be observed with PPT, which is largely circumvented by using SPE.
Table 1: Comparison of Sample Preparation Methods for Atazanavir (B138)
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Matrix Effect | Higher potential for ion suppression | Lower matrix effect and cleaner extracts |
| Recovery | Generally lower and more variable | Higher and more consistent recovery |
| Throughput | High | Lower to moderate |
| Cost | Low | High |
| Recommendation | Suitable for less demanding assays or when high throughput is essential. | Recommended for assays requiring high sensitivity and accuracy. |
Mass Spectrometry Parameters
Q3: What are the recommended MRM transitions for this compound?
A3: The Multiple Reaction Monitoring (MRM) transitions are crucial for the selective detection of this compound. In positive electrospray ionization (ESI) mode, the precursor ion will be the protonated molecule [M+H]+. For this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is 9 Da higher than that of unlabeled Atazanavir. A common product ion for Atazanavir is m/z 168.0.
Table 2: Typical MRM Transitions for Atazanavir and its Isotopologues
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Atazanavir | 705.3 | 168.0 |
| Atazanavir-d5 | 710.2 | 168.0 |
| This compound | ~714.4 | 168.0 (or other optimized fragment) |
Note: The exact m/z values may vary slightly depending on the instrument and its calibration. It is essential to optimize these transitions on your specific instrument.
Q4: How can I optimize the ESI source parameters to improve my this compound signal?
A4: Optimization of ESI source parameters is critical for maximizing signal intensity. These parameters influence the efficiency of droplet formation, desolvation, and ionization. Key parameters to optimize include:
-
Capillary Voltage: Affects the electric field strength at the tip of the ESI needle.
-
Nebulizer Gas Pressure: Controls the formation of the aerosol droplets.
-
Drying Gas Flow and Temperature: Facilitates the desolvation of the droplets.
-
Source Temperature: Impacts the overall efficiency of the ionization process.
It is recommended to perform a systematic optimization of these parameters by infusing a standard solution of this compound and monitoring the signal intensity as each parameter is varied.
Q5: What is collision energy, and how does it affect my this compound signal?
A5: Collision energy (CE) is the energy applied in the collision cell of a tandem mass spectrometer to induce fragmentation of the precursor ion into product ions. The optimal CE is crucial for maximizing the signal of a specific product ion. An inappropriate CE can lead to either insufficient fragmentation (low product ion signal) or excessive fragmentation (loss of the desired product ion). The optimal CE is dependent on the specific MRM transition and the instrument being used. It is highly recommended to perform a CE optimization for each MRM transition to ensure maximum sensitivity.
Experimental Protocols
Detailed Protocol for Atazanavir Analysis in Human Plasma using LC-MS/MS
This protocol is a compilation based on validated methods and serves as a starting point for method development.
1. Sample Preparation (Solid-Phase Extraction)
-
To 50 µL of human plasma, add 50 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 100 µL of 0.1% formic acid and vortex for another 10 seconds.
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge by applying nitrogen for 2 minutes.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Diagram: Solid-Phase Extraction (SPE) Workflow
References
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the long-term storage and stability of Atazanavir-d9, a critical internal standard for the accurate quantification of Atazanavir in clinical and research settings. Below, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored at -20°C for long-term use. It is also recommended to protect the compound from light and moisture by storing it in a tightly sealed container, preferably in a desiccator.
Q2: What is the expected shelf-life of this compound under recommended storage conditions?
While specific long-term stability data for this compound is not extensively published, the manufacturer's certificate of analysis suggests a retest date, which indicates the period during which the compound is expected to remain within its quality specifications if stored correctly. For general guidance, the stability of deuterated compounds is often comparable to their non-deuterated counterparts under identical storage conditions.
Q3: Can I store this compound in solution? If so, what are the best practices?
Yes, this compound can be stored in solution. Stock solutions are commonly prepared in methanol (B129727). For long-term storage of solutions, it is advisable to store them at -20°C or colder in tightly capped vials to prevent solvent evaporation and degradation. It is crucial to minimize freeze-thaw cycles.
Q4: Are there any solvents to avoid when preparing this compound solutions for long-term storage?
To prevent deuterium-hydrogen exchange, it is advisable to avoid strongly acidic or basic solutions for long-term storage. Neutral, aprotic solvents or alcohols like methanol are generally preferred. The stability of Atazanavir and this compound in aqueous standards has been performed at ambient and refrigerated conditions.[1]
Q5: How does deuteration affect the stability of this compound compared to Atazanavir?
The substitution of hydrogen with deuterium (B1214612) atoms does not significantly alter the chemical reactivity of the molecule under typical storage conditions.[2] Therefore, the stability profile of this compound is expected to be very similar to that of Atazanavir. The primary advantage of deuteration is the increased mass, which is useful in mass spectrometry, and it can sometimes lead to a slightly stronger C-D bond compared to a C-H bond, potentially offering minor enhancements in stability against certain degradation pathways.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in long-term studies.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or inconsistent internal standard signal | 1. Degradation of this compound: Improper storage (temperature, light exposure) or multiple freeze-thaw cycles. 2. Adsorption to container surfaces: Especially at low concentrations. 3. Inaccurate solution preparation: Errors in weighing or dilution. | 1. Prepare a fresh working solution from your stock. If the issue persists, prepare a new stock solution. 2. Use silanized glass vials to minimize adsorption. 3. Re-prepare your solutions, ensuring accurate measurements. |
| Appearance of unexpected peaks in the chromatogram | 1. Degradation products: Atazanavir is susceptible to hydrolysis (especially under alkaline conditions) and oxidation.[3][4] 2. Contamination: From solvents, glassware, or other sources. | 1. Review the known degradation pathways of Atazanavir. The primary degradation products are formed through hydrolysis of the carbamate (B1207046) and urea (B33335) linkages.[4] 2. Analyze a solvent blank to check for contamination. |
| Shift in retention time | 1. Chromatographic issues: Changes in mobile phase composition, column temperature, or column degradation. 2. Isotope effect: Deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated analogs. | 1. Prepare fresh mobile phase and ensure the column is properly equilibrated. If the problem continues, consider using a new column. 2. This is a known phenomenon and is generally small. Ensure your integration parameters are set to accommodate minor shifts. |
| Evidence of Deuterium-Hydrogen (H/D) Exchange | 1. Storage in protic solvents under non-neutral pH. 2. Exposure to acidic or basic conditions during sample preparation. | 1. Prepare solutions in neutral solvents and store at low temperatures. 2. Buffer your sample matrix to a neutral pH if the analytical method allows. |
Data Summary
While extensive quantitative long-term stability data for this compound is limited in publicly available literature, the stability of Atazanavir has been studied under forced degradation conditions. This data can serve as a guide to the potential stability of this compound.
Table 1: Summary of Atazanavir Forced Degradation Studies
| Stress Condition | Observations |
| Acidic Hydrolysis (e.g., 0.5 M HCl) | Atazanavir shows degradation over time. |
| Alkaline Hydrolysis (e.g., 1 M NaOH) | Atazanavir is highly susceptible to degradation, with significant degradation observed. |
| Oxidative (e.g., 30% H2O2) | Atazanavir shows susceptibility to oxidation. |
| Thermal (e.g., 60°C) | Stable under thermal stress. |
| Photolytic (UV light) | Stable under photolytic conditions. |
Note: The stability of this compound is expected to be comparable to that of Atazanavir under these conditions.
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of this compound in Solution
Objective: To evaluate the stability of this compound in a methanolic solution over an extended period under different storage conditions.
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in HPLC-grade methanol to prepare a stock solution of a specified concentration (e.g., 1 mg/mL).
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple amber glass vials with screw caps.
-
Divide the vials into three storage groups:
-
Group A: -20°C (Recommended long-term storage)
-
Group B: 4°C (Refrigerated)
-
Group C: Room Temperature (approx. 25°C)
-
-
-
Time Points for Analysis:
-
Establish a schedule for analysis, for example: Time 0 (initial analysis), 1 month, 3 months, 6 months, 12 months, and 24 months.
-
-
Analytical Method:
-
Use a validated stability-indicating LC-MS/MS method for the analysis.
-
At each time point, retrieve one vial from each storage group.
-
Allow the vials to equilibrate to room temperature.
-
Prepare working solutions by diluting the stock solution to a suitable concentration for analysis.
-
-
Data Analysis:
-
Quantify the concentration of this compound in each sample.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
A common acceptance criterion is that the concentration should remain within ±15% of the initial concentration.
-
Visualizations
Caption: Workflow for Long-Term Stability Assessment of this compound.
Caption: Troubleshooting Decision Tree for this compound Signal Instability.
References
This technical support center provides troubleshooting guidance for resolving chromatographic peak tailing issues encountered during the analysis of Atazanavir-d9.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound in reverse-phase HPLC?
A1: The most prevalent cause of peak tailing for basic compounds like this compound is secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase of the column.[1][2] These interactions introduce an alternative retention mechanism, leading to a distorted peak shape.[2]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds. Atazanavir (B138) has a pKa of approximately 4.88 for its most basic functional group.[3] Operating at a pH close to the pKa can result in the presence of both ionized and non-ionized forms of the analyte, causing peak distortion.[3] To minimize tailing due to silanol interactions, it is recommended to work at a pH at least 2 units away from the pKa.[3] For basic compounds like Atazanavir, a lower pH (e.g., 2.5-3.5) is often employed to protonate the silanol groups, thereby reducing their interaction with the positively charged analyte.[2][3]
Q3: Can the choice of HPLC column impact peak tailing for this compound?
A3: Absolutely. The choice of column is crucial for achieving good peak symmetry. For basic analytes like this compound, it is advisable to use high-purity silica (B1680970) columns that are end-capped.[3] End-capping chemically derivatizes the residual silanol groups, making them less accessible for secondary interactions.[1] Newer generation columns with advanced end-capping or those utilizing hybrid particle technology can also offer improved peak shapes for basic compounds.[3]
Q4: I am observing peak tailing for this compound, but the peak for the non-deuterated Atazanavir looks acceptable. What could be the reason?
A4: While deuterated and non-deuterated compounds exhibit very similar chemical properties, subtle differences in their interaction with the stationary phase, known as the chromatographic isotope effect, can sometimes lead to variations in peak shape. Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. While this effect is usually minor, it could potentially contribute to differences in peak symmetry. The troubleshooting principles, however, remain the same for both compounds.
Q5: Can the solvent used to dissolve the sample affect the peak shape?
A5: Yes, the injection solvent can significantly impact peak shape. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion, including fronting or tailing.[3][4] It is always recommended to dissolve the sample in the initial mobile phase composition or a solvent with a weaker elution strength.[3]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing.
Logical Relationships for Troubleshooting Peak Tailing
Caption: Common causes of peak tailing and their corresponding solutions.
Experimental Protocols
Below are examples of published HPLC methods for the analysis of Atazanavir that can be used as a starting point for method development and troubleshooting.
Method 1: Reverse-Phase HPLC with UV Detection [5]
| Parameter | Condition |
| Column | C18 Phenomenex (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol (B129727):Water (90:10 v/v), pH adjusted to 3.55 with acetic acid |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 249 nm |
| Injection Volume | 20 µL |
| Run Time | Not Specified |
Method 2: Reverse-Phase HPLC with PDA Detection [1]
| Parameter | Condition |
| Column | X-Tera C18 (100 x 4.6mm, 3.5µm) |
| Mobile Phase | Buffer (pH 2.5):Acetonitrile (40:60 v/v) |
| Flow Rate | 1.2 mL/min |
| Detection | PDA at 247 nm |
| Injection Volume | Not Specified |
| Run Time | 5 minutes |
Method 3: Reverse-Phase HPLC with UV Detection [2]
| Parameter | Condition |
| Column | Sunfire C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.05 M Ammonium Dihydrogen Orthophosphate in Water:Acetonitrile (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 252 nm |
| Injection Volume | Not Specified |
| Run Time | 10 minutes |
Sample Preparation
Standard Stock Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., methanol or the mobile phase) in a 10 mL volumetric flask.[3]
-
Sonicate to ensure complete dissolution.
-
Make up the volume to the mark with the same solvent.
-
Further dilutions can be made with the mobile phase to prepare working standard solutions.[3]
Sample from Dosage Form (Capsules):
-
Weigh and finely powder the contents of ten capsules.
-
Transfer a quantity of powder equivalent to 10 mg of Atazanavir to a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent (e.g., mobile phase) and sonicate to dissolve.
-
Make up the volume to the mark with the diluent.
-
Filter the solution through a 0.45 µm filter before injection.[1]
Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Action |
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH to 2.5-3.5.[3] Use a high-purity, end-capped C18 column.[3] |
| Insufficient buffer capacity | Increase buffer concentration to 20-50 mM. | |
| Column overload | Dilute the sample or reduce the injection volume.[4] | |
| Inappropriate injection solvent | Dissolve the sample in the initial mobile phase or a weaker solvent.[3] | |
| Column contamination/degradation | Flush the column with a strong solvent (e.g., 100% acetonitrile). If the problem persists, replace the column. | |
| All Peaks Tailing | Column void or blocked frit | Reverse and flush the column. If unresolved, replace the column. |
| Extra-column dead volume | Use shorter, narrower tubing and ensure proper connections. |
References
- 1. ijrpb.com [ijrpb.com]
- 2. Validated, Reversed Phase High Performance Liquid Chromatography Method for the Estimation of Atazanavir Sulfate in Pharmaceutical Formulations – Oriental Journal of Chemistry [orientjchem.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. media.neliti.com [media.neliti.com]
- 5. Development and validation of a stability-indicating RP–HPLC method for estimation of atazanavir sulfate in bulk - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using atazanavir-d9 as an internal standard in quantitative assays for antiretroviral drugs.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work.
Question: Why am I observing a signal for this compound in my blank samples (no internal standard added)?
Answer: This could be due to several factors:
-
Carryover: Atazanavir (B138) is known to be "sticky" and can adhere to parts of the LC-MS/MS system, such as the autosampler needle, injection port, or column. This can lead to carryover into subsequent injections.
-
Troubleshooting Steps:
-
Inject a series of blank solvent injections after a high-concentration sample to see if the signal decreases with each injection.
-
Implement a rigorous wash procedure for the autosampler needle and injection port between samples. A wash solution containing a high percentage of organic solvent, possibly with a small amount of acid or base, can be effective.
-
If carryover persists, consider dedicating a specific column for atazanavir analysis or using a guard column that can be replaced frequently.
-
-
-
Contamination: Your blank matrix (e.g., plasma from a drug-naive subject) may be contaminated with atazanavir.
-
Troubleshooting Steps:
-
Source your blank matrix from a highly reliable provider and ensure it has been screened for common drugs.
-
If possible, test multiple lots of blank matrix to find one that is free of atazanavir.
-
-
Question: I am seeing unexpected peaks or interference at the retention time of other antiretroviral drugs I am trying to quantify. Could this compound be the cause?
Answer: While deuterated internal standards are designed to minimize interference, it is possible under certain conditions.
-
Isotopic Impurities: The this compound internal standard may contain a small percentage of non-deuterated atazanavir or other isotopic variants (e.g., d1-d8).
-
Troubleshooting Steps:
-
Check the certificate of analysis for your this compound standard to determine its isotopic purity.
-
If the purity is lower than required, consider purchasing a standard with higher isotopic purity.
-
Ensure that the concentration of the internal standard is appropriate. A very high concentration can lead to a measurable signal from impurities at the mass transition of the non-deuterated analyte.
-
-
-
In-source Fragmentation: this compound could potentially fragment in the mass spectrometer source to produce an ion that has the same mass-to-charge ratio as another analyte.
-
Troubleshooting Steps:
-
Optimize the mass spectrometer source conditions (e.g., cone voltage, collision energy) to minimize in-source fragmentation.
-
Review the fragmentation patterns of atazanavir and the other antiretroviral drugs in your assay to identify potential overlaps. If an overlap is unavoidable, chromatographic separation is crucial. Ensure your LC method provides baseline separation of the affected analytes.
-
-
-
Cross-talk: In a multiplexed assay, the signal from a high concentration of one analyte can "bleed" into the detection channel of another, a phenomenon known as cross-talk.[1]
-
Troubleshooting Steps:
-
Prepare a sample containing only this compound and analyze it using the MRM transitions for all other analytes to check for any signal.
-
If cross-talk is observed, you may need to adjust the MRM transitions or improve the chromatographic separation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of atazanavir?
A1: Atazanavir is a protease inhibitor (PI) that specifically inhibits the HIV-1 protease enzyme.[2][3][4][5] This enzyme is crucial for the cleavage of viral polyprotein precursors into functional proteins necessary for the production of mature, infectious virions.[2][3] By blocking this step, atazanavir prevents the formation of new, functional virus particles.[2][5]
Q2: Why is a deuterated internal standard like this compound recommended for LC-MS/MS assays?
A2: Deuterated internal standards are considered the "gold standard" for quantitative LC-MS/MS analysis for several reasons:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to atazanavir. This means it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for variations in these steps.
-
Correction for Matrix Effects: Biological matrices like plasma can contain endogenous components that suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since the deuterated standard is affected by the matrix in the same way as the non-deuterated analyte, it provides a reliable way to correct for these effects.
-
Improved Accuracy and Precision: By accounting for variability throughout the analytical process, deuterated internal standards lead to more accurate and precise results.
Q3: Can this compound be used as an internal standard for other protease inhibitors?
A3: While it is best practice to use a deuterated version of the specific analyte as the internal standard, in some cases, a structurally similar compound can be used. However, it is important to validate the method thoroughly to ensure that the internal standard accurately mimics the behavior of the analyte of interest. There may be differences in extraction recovery, ionization efficiency, and matrix effects between this compound and other protease inhibitors that could lead to inaccurate results.
Data Summary
The following table summarizes typical parameters for the quantification of atazanavir using a deuterated internal standard in human plasma by LC-MS/MS.
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Atazanavir-d6 | Atazanavir-d5 | This compound |
| Sample Volume | 50 µL | Not Specified | 50 µL |
| Extraction Method | Solid Phase Extraction (SPE) | Not Specified | Solid Phase Extraction (SPE) |
| Chromatography | UPLC | Not Specified | UPLC |
| Linear Range | 5.0–6000 ng/mL[6] | 0.0500–20.0 ng/mg (in hair)[1] | Not Specified |
| Accuracy | 91.3% to 104.4%[6] | -1.33% to 4.00%[1] | Not Specified |
| Precision (%CV) | 0.8% to 7.3%[6] | 1.75% to 6.31%[1] | Not Specified |
Experimental Protocols
Protocol: Quantification of Atazanavir in Human Plasma using UPLC-MS/MS
This protocol is a generalized procedure based on published methods.[6][7]
-
Preparation of Standards and Quality Controls:
-
Prepare stock solutions of atazanavir and this compound in a suitable organic solvent (e.g., methanol).
-
Prepare working solutions for the calibration curve and quality control (QC) samples by serial dilution of the stock solutions.
-
Spike blank human plasma with the working solutions to create calibration standards and QC samples at various concentrations.
-
-
Sample Preparation (Solid Phase Extraction):
-
To 50 µL of plasma sample, calibration standard, or QC, add 50 µL of the this compound internal standard working solution.
-
Vortex the samples.
-
Precondition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
UPLC-MS/MS Analysis:
-
Column: A C18 column (e.g., Waters Acquity UPLC BEH C18, 50 × 2.1 mm, 1.7 µm) is commonly used.[6]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate, pH 4.0) and an organic solvent (e.g., acetonitrile) is typical.[6]
-
Flow Rate: A flow rate of around 0.3 mL/min is often used.[6]
-
Injection Volume: A small injection volume (e.g., 5 µL) is standard for UPLC.
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for atazanavir and this compound.
-
-
Visualizations
Caption: Mechanism of action of Atazanavir on HIV protease.
Caption: Troubleshooting workflow for this compound assay issues.
References
- 1. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Atazanavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Atazanavir - Wikipedia [en.wikipedia.org]
- 5. Atazanavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of simultaneous quantitative method of HIV protease inhibitors atazanavir, darunavir and ritonavir in human plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the extraction recovery of Atazanavir-d9 from tissue samples.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard for Atazanavir (B138) analysis? A1: this compound, a stable isotope-labeled (SIL) version of Atazanavir, is the ideal internal standard. It has nearly identical chemical and physical properties to the unlabeled Atazanavir, ensuring they behave similarly during sample preparation, extraction, and chromatography. This co-elution compensates for variability in extraction efficiency, injection volume, and potential matrix effects, leading to more accurate and precise quantification of Atazanavir.[1][2] The deuterium (B1214612) atoms add mass, allowing it to be distinguished from the native drug by a mass spectrometer (MS).[2]
Q2: What is the most effective extraction method for this compound from tissue? A2: The choice of extraction method depends on the specific requirements of your assay, such as required sensitivity, sample complexity, and throughput.
-
Solid-Phase Extraction (SPE) is often considered the most effective method as it provides the cleanest sample extracts, leading to higher recovery and minimal matrix effects (ion suppression).[2][3]
-
Liquid-Liquid Extraction (LLE) is also a robust method that can yield high extraction efficiencies.[4]
-
Protein Precipitation (PP) is the simplest and fastest method but may result in significant matrix effects and lower recovery in complex tissue samples.[2][3]
Q3: Which analytical technique is recommended for detecting Atazanavir and this compound? A3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most common and recommended technique.[2][5] It offers high sensitivity and selectivity, which is crucial for detecting low concentrations of the drug in complex biological matrices like tissue homogenates.[2][6]
Q4: How critical is the tissue homogenization step for recovery? A4: Tissue homogenization is a critical initial step for successful drug extraction. Incomplete or inconsistent homogenization will prevent the efficient release of Atazanavir and this compound from the tissue matrix, leading to low and highly variable recovery rates. A standardized and thorough homogenization protocol is essential for reproducible results.[7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of this compound from tissue samples.
Issue 1: Low or Inconsistent Extraction Recovery
| Possible Cause | Recommended Solution |
| Suboptimal pH | Atazanavir is a basic compound, and its extraction efficiency is highly pH-dependent.[2] Ensure the pH of your sample and extraction solvents are optimized to maximize the solubility and extraction of the un-ionized form of the drug. |
| Inefficient Homogenization | The tissue must be completely disrupted to release the analyte. Ensure the tissue is finely minced before homogenization and that the homogenization process (e.g., mechanical or Dounce) is sufficient to create a uniform suspension.[7][8] |
| Inappropriate Extraction Method | For complex matrices like tissue, Protein Precipitation may not be sufficient to remove interferences, leading to analyte loss and ion suppression.[3] Consider switching to a more rigorous method like Solid-Phase Extraction (SPE) for cleaner extracts and improved recovery.[2] |
| Analyte Adsorption | Atazanavir can adhere to container walls, especially if samples are evaporated to complete dryness.[2] Avoid complete dryness during solvent evaporation steps. If necessary, use silanized glassware to minimize adsorption. |
| Poor Reconstitution | The dried extract may not fully redissolve if the reconstitution solvent is inappropriate. Optimize the solvent composition to ensure complete dissolution of the analyte before injection.[2] |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting)
| Possible Cause | Recommended Solution |
| Peak Tailing | As Atazanavir is a basic compound, interactions with residual silanols on the HPLC column can cause peak tailing. Using a slightly acidic mobile phase can improve peak shape.[2] Also, check for column degradation. |
| Peak Fronting | This often occurs when the reconstitution solvent is stronger (has a higher elution strength) than the initial mobile phase. Ensure your reconstitution solvent is of similar or weaker strength than the starting mobile phase conditions.[2] |
| Split Peaks | This can be caused by a clogged column frit or inlet. Try back-flushing the column or replacing it if the problem persists.[2] |
Issue 3: High Signal Variability (Ion Suppression/Enhancement)
| Possible Cause | Recommended Solution |
| Matrix Effects | Co-eluting endogenous components from the tissue matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of Atazanavir in the MS source, leading to inaccurate results.[9] This is a common issue with simpler extraction methods like Protein Precipitation.[3] |
| Solution | Implement a more thorough sample cleanup method. Solid-Phase Extraction (SPE) is highly effective at removing these interfering components.[2][3] Also, ensure chromatographic separation is sufficient to resolve Atazanavir from the bulk of the matrix components. |
| Instrument Contamination | A dirty ion source or mass spectrometer optics can lead to high background noise and inconsistent signal.[2] Follow the manufacturer's protocol for cleaning the MS source and ion optics. |
Quantitative Data on Extraction Recovery
The following table summarizes reported recovery rates for Atazanavir from biological matrices using different extraction techniques. While many of these studies use plasma, the relative efficiencies of the methods are applicable to tissue homogenates.
| Extraction Method | Matrix | Average Recovery (%) | Reference(s) |
| Solid-Phase Extraction (SPE) | Human Plasma | 97.35 - 101.06% | [5] |
| Human Plasma | ~84.9% | [3] | |
| Liquid-Liquid Extraction (LLE) | Human Plasma | 90.0 - 99.5% | [4] |
| Protein Precipitation (PP) | Rat Plasma | 94.0 - 105.25% | [10] |
| Human Plasma | 93 - 113% | [11] |
Experimental Protocols & Workflows
Below are detailed methodologies for the extraction of this compound from tissue samples. An initial tissue homogenization step is required for all subsequent extraction protocols.
Protocol 1: Tissue Homogenization (Prerequisite Step)
-
Preparation : Chill a Dounce homogenizer and pestle on ice. Pre-cool the centrifuge to 4°C.[7]
-
Weighing & Mincing : Weigh approximately 25-50 mg of frozen tissue on a clean, chilled surface. Finely mince the tissue into pieces ≤1 mm³ using a sterile scalpel.[7]
-
Homogenization : Transfer the minced tissue into the chilled Dounce homogenizer. Add an appropriate volume of ice-cold homogenization buffer (e.g., 750 µL of phosphate-buffered saline).
-
Disruption : Gently homogenize the tissue with 10-15 firm strokes of the pestle, keeping the homogenizer on ice throughout the process.[7]
-
Transfer : Transfer the resulting homogenate to a microcentrifuge tube. The sample is now ready for one of the following extraction protocols.
Protocol 2: Protein Precipitation (PP)
This method is fast but may result in significant matrix effects.
-
Sample Aliquot : Transfer a known volume (e.g., 100 µL) of the tissue homogenate into a clean microcentrifuge tube.
-
Add Internal Standard : Spike the sample with the working solution of this compound and vortex briefly.
-
Precipitation : Add 3-4 volumes of ice-cold organic solvent (e.g., 300-400 µL of acetonitrile (B52724) or methanol) to the sample.[11][12]
-
Vortex : Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.[10]
-
Centrifugation : Centrifuge the sample at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.[10]
-
Supernatant Transfer : Carefully collect the supernatant without disturbing the protein pellet and transfer it to a new tube.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. Note: Avoid complete dryness to prevent analyte loss.[2]
-
Reconstitution : Reconstitute the dried residue in a specific volume of mobile phase or a compatible solvent. Vortex for 30 seconds to ensure complete dissolution.[10]
-
Analysis : The sample is now ready for injection into the LC-MS/MS system.
Caption: Workflow for this compound extraction using Protein Precipitation.
Protocol 3: Liquid-Liquid Extraction (LLE)
This method offers a cleaner extract than PP.
-
Sample Aliquot : Transfer a known volume (e.g., 100 µL) of the tissue homogenate into a clean microcentrifuge tube.
-
Add Internal Standard : Spike the sample with the working solution of this compound.
-
pH Adjustment : Add a buffer to adjust the sample pH to a basic value (e.g., pH 9-10) to ensure Atazanavir is in its un-ionized form.
-
Extraction : Add 5-10 volumes of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex/Mix : Vortex vigorously for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifugation : Centrifuge at 3,000-4,000 x g for 5-10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer : Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any protein interface.
-
Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution : Reconstitute the dried residue in a specific volume of mobile phase. Vortex to dissolve.
-
Analysis : The sample is ready for LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of extraction procedures for assessment of matrix effect for selective and reliable determination of atazanavir in human plasma by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pacb.com [pacb.com]
- 8. pacb.com [pacb.com]
- 9. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. longdom.org [longdom.org]
- 11. Quantitative Immunoassay To Measure Plasma and Intracellular Atazanavir Levels: Analysis of Drug Accumulation in Cultured T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Atazanavir quantification, particularly poor linearity in calibration curves when using Atazanavir-d9 as an internal standard.
Troubleshooting Guide: Poor Calibration Curve Linearity
Poor linearity (r² < 0.99) in your calibration curve can arise from multiple sources. This guide provides a systematic approach to identify and resolve the root cause.
Question: My Atazanavir calibration curve is not linear, showing a downward curve at higher concentrations. What is the likely cause and how can I fix it?
Answer: This phenomenon is often indicative of detector saturation. When the concentration of the analyte is too high, the mass spectrometer's detector can become overwhelmed, leading to a non-proportional response.[1][2]
Troubleshooting Steps:
-
Review Analyte Response: Check the absolute signal intensity (counts per second, cps) for both Atazanavir and the this compound internal standard (IS) at the highest concentration points. Many detectors, such as those on an API4000 instrument, begin to show non-linear behavior above ~1x10⁶ cps.[2]
-
Extend the Dynamic Range: If detector saturation is the issue, you can try the following:
-
Dilute Upper-Level Standards: Dilute the highest concentration standards to bring the analyte response back into the linear range of the detector.
-
Use a Less Intense Transition: Monitor a secondary, less abundant product ion for Atazanavir (a different SRM transition) that will yield a lower signal and be less prone to saturation at high concentrations.[1]
-
-
Adjust Injection Volume: Reducing the injection volume can lower the amount of analyte introduced into the mass spectrometer, thereby reducing the detector response.
Question: My calibration curve is erratic, and the response of my internal standard (this compound) is highly variable across samples. What should I investigate?
Answer: High variability in the internal standard response suggests issues with sample preparation, instrument stability, or matrix effects that are not being adequately compensated for.[3] A stable isotope-labeled internal standard like this compound is designed to mimic the analyte's behavior, so its inconsistent response is a critical diagnostic indicator.
Troubleshooting Steps:
-
Sample Preparation Consistency:
-
Pipetting and Aliquoting: Verify the accuracy and precision of all pipettes and automated liquid handlers. Ensure the IS is added accurately to every sample, standard, and quality control (QC).
-
Extraction Efficiency: Inconsistent extraction recovery can lead to variability. Ensure pH adjustments, solvent additions, vortexing times, and evaporation steps are performed uniformly across the batch. If using Solid Phase Extraction (SPE), check for cartridge variability or improper conditioning/elution steps.
-
-
Matrix Effects:
-
What it is: Matrix effects are the suppression or enhancement of ionization of the analyte and IS due to co-eluting compounds from the biological matrix (e.g., plasma, hair). Severe ion suppression can lead to poor linearity.
-
Diagnosis: A post-column infusion experiment can identify regions of ion suppression or enhancement in your chromatogram.
-
Solution: Improve the sample clean-up process. Switching from a simple protein precipitation (PP) method to liquid-liquid extraction (LLE) or, more effectively, solid-phase extraction (SPE) can significantly reduce matrix effects. Also, adjusting the chromatography to better separate Atazanavir from interfering matrix components can resolve the issue.
-
-
Internal Standard Stability: Ensure the this compound working solution is stable and has not degraded. Prepare a fresh working solution to rule out this possibility.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable linearity for an Atazanavir calibration curve? A1: For bioanalytical methods, the correlation coefficient (r) should be ≥ 0.99, or the coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should typically be within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ).
Q2: What are common concentration ranges for Atazanavir calibration curves in human plasma? A2: Validated methods have demonstrated linearity across various ranges depending on the application. Common ranges include 10-6000 ng/mL and 1-1000 ng/mL. The specific range should be chosen to cover the expected concentrations in study samples.
Q3: Can the type of sample extraction method affect my calibration curve? A3: Absolutely. The choice of extraction method is critical for minimizing matrix effects, which can cause poor linearity. A comparative study showed that while protein precipitation (PP) is fast, it often results in significant ion suppression. Liquid-liquid extraction (LLE) is better, but solid-phase extraction (SPE) is generally the most effective at removing interfering matrix components and ensuring a linear and reliable response.
Q4: My curve looks linear, but the slope varies between analytical runs. What could be the cause? A4: Variation in the slope of the calibration curve between runs can be caused by several factors, including changes in instrument sensitivity, degradation of standard solutions, or variability in the preparation of reagents or the mobile phase. Using a stable isotope-labeled internal standard like this compound should compensate for most instrument variability. If the problem persists, investigate the stability and integrity of your stock and working standard solutions.
Experimental Protocols & Data
Representative Bioanalytical Protocol: Atazanavir in Human Plasma
This protocol outlines a standard method for the quantification of Atazanavir in human plasma using SPE and LC-MS/MS.
1. Preparation of Standards and Quality Controls (QCs):
-
Prepare primary stock solutions of Atazanavir and this compound (Internal Standard, IS) in methanol (B129727) at a concentration of 1 mg/mL.
-
Create separate working standard solutions for the calibration curve (CC) and quality controls (QCs) by serially diluting the stock solutions in 50:50 methanol:water.
-
Spike blank human plasma with the CC working solutions to create calibration standards at concentrations ranging from 10 to 6000 ng/mL.
-
Prepare QCs in blank plasma at low, medium, and high concentrations (e.g., 30, 300, and 3000 ng/mL).
2. Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of the this compound IS working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition an SPE cartridge (e.g., LiChrosep Sequence or Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water.
-
Dry the cartridge and elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase for injection.
3. LC-MS/MS Conditions:
-
LC Column: Hypersil Gold C18 (50mm × 4.6mm, 5µm) or equivalent.
-
Mobile Phase: 5mM ammonium (B1175870) formate (B1220265) in water:methanol (10:90, v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Atazanavir: m/z 705.3 → 168.0
-
This compound: m/z 714.3 → 168.0 (Note: The exact mass of this compound may vary, e.g., d5 is also used at m/z 710.2).
-
Data Presentation
Table 1: Typical Atazanavir Calibration Curve Parameters
| Parameter | Acceptance Criteria | Typical Value |
| Concentration Range | Span expected sample concentrations | 10 - 6000 ng/mL |
| Regression Model | Linear, 1/x or 1/x² weighting | Linear, 1/x weighting |
| Correlation Coefficient (r) | ≥ 0.99 | > 0.998 |
| Standard Accuracy | ±15% of nominal (±20% at LLOQ) | Within ±10% |
Table 2: Comparison of Sample Extraction Methods for Atazanavir Analysis
| Extraction Method | Pros | Cons | Impact on Linearity |
| Protein Precipitation (PP) | Fast, simple, inexpensive | High risk of matrix effects (ion suppression) | Can lead to poor linearity and accuracy |
| Liquid-Liquid Extraction (LLE) | Better cleanup than PP | More labor-intensive, uses organic solvents | Generally good linearity, some matrix effects may remain |
| Solid-Phase Extraction (SPE) | Excellent cleanup, high recovery | More expensive, requires method development | Provides the cleanest extracts, leading to robust and linear curves |
Visualizations
Troubleshooting Workflow for Poor Linearity
The following diagram illustrates a logical workflow for diagnosing and resolving poor linearity in an Atazanavir calibration curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharmaservices.com [biopharmaservices.com]
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression of Atazanavir-d9 in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine) or the mobile phase. This can lead to decreased sensitivity, poor accuracy, and unreliable quantification of the analyte. Atazanavir, being a basic compound, is prone to ion suppression from endogenous phospholipids (B1166683) and other matrix components that can co-elute and compete for ionization.
Q2: What are the primary causes of ion suppression for this compound?
A: The primary causes of ion suppression for this compound include:
-
Matrix Effects: Co-eluting endogenous compounds from biological matrices like phospholipids, salts, and proteins can interfere with the ionization process.
-
Mobile Phase Additives: Non-volatile buffers or high concentrations of ion-pairing agents can reduce the efficiency of droplet formation and desolvation in the ESI source.
-
High Analyte Concentration: Although less common, very high concentrations of the analyte itself or co-eluting drugs can lead to self-suppression.
-
Poor Chromatographic Resolution: If this compound is not adequately separated from matrix components, the likelihood of ion suppression increases significantly.
Troubleshooting Guide
Problem: Low or inconsistent signal for this compound.
This is a common symptom of ion suppression. Follow this workflow to diagnose and resolve the issue.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling Atazanavir-d9 and understanding its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
This compound is a deuterated form of Atazanavir (B138), an HIV protease inhibitor. In analytical chemistry, particularly in mass spectrometry-based assays like LC-MS/MS, this compound is commonly used as an internal standard (IS). Because it is chemically almost identical to Atazanavir but has a higher mass, it co-elutes with Atazanavir during chromatography but can be distinguished by the mass spectrometer. This allows for accurate quantification of Atazanavir in complex matrices by correcting for variations in sample preparation and instrument response.
Q2: We are observing a decreasing or inconsistent peak area for our this compound internal standard. What could be the cause?
A decreasing or inconsistent peak area for this compound suggests potential degradation of the internal standard. Atazanavir, and by extension its deuterated analog, is susceptible to degradation under certain conditions. The primary factors to investigate are:
-
pH of the Sample Matrix: Atazanavir is known to degrade in both acidic and basic conditions. If your sample preparation involves significant pH adjustments or if the biological matrix is inherently acidic or basic, this could be a contributing factor.
-
Temperature: Elevated temperatures during sample processing, storage, or in the autosampler can accelerate the degradation of this compound.
-
Oxidative Stress: The presence of oxidizing agents in your reagents or sample matrix can lead to the degradation of the molecule.
-
Photolytic Degradation: Exposure to light, especially UV light, can cause degradation over time.
Q3: Is it possible for the deuterium (B1214612) atoms on this compound to exchange with hydrogen atoms from the solvent?
Deuterium-hydrogen exchange is a possibility under certain conditions, particularly in highly acidic or basic aqueous solutions. However, for commercially available this compound, the deuterium atoms are typically on stable positions, making this exchange less likely under standard analytical conditions. To minimize this risk, it is advisable to maintain a neutral pH where possible and avoid prolonged storage in strongly acidic or basic aqueous solutions.
Q4: What are the major degradation pathways for Atazanavir?
The primary degradation pathways for Atazanavir, which are expected to be similar for this compound, include:
-
Hydrolysis: Cleavage of the carbamate (B1207046) and urea (B33335) linkages in the molecule is a common degradation pathway, particularly under acidic and basic conditions.
-
Oxidation: The molecule is susceptible to oxidation, leading to the formation of mono- and di-oxygenated products.
-
N-dealkylation: The loss of alkyl groups from the nitrogen atoms.
-
Photodegradation: Degradation upon exposure to light.
Troubleshooting Guides
Issue: Inconsistent Quantification of Atazanavir
If you are experiencing poor reproducibility in your quantification of Atazanavir when using this compound as an internal standard, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Steps | Mitigation Strategies |
| This compound Degradation | 1. Re-evaluate the pH of all solutions used in your sample preparation. 2. Assess the temperature conditions throughout your workflow, including sample storage and autosampler temperature. 3. Check for potential sources of oxidation in your reagents. | - Neutralize samples as early as possible in the workflow. - Keep samples on ice or in a cooled autosampler. - Use fresh, high-purity solvents and reagents. - Consider adding an antioxidant if oxidative stress is unavoidable. |
| Sub-optimal LC-MS/MS Method | 1. Verify the mass transitions for both Atazanavir and this compound. A common transition for Atazanavir is m/z 705.3 → 167.9, and for this compound it would be m/z 714.9 → 167.9.[1] 2. Optimize chromatographic conditions to ensure good peak shape and resolution from matrix components. | - Perform a system suitability test before each run. - Re-validate the analytical method if significant changes are made. |
| Matrix Effects | 1. Evaluate for ion suppression or enhancement by analyzing the internal standard response in different biological matrices. | - Improve sample clean-up procedures. - Adjust chromatographic conditions to separate the analyte from interfering matrix components. |
Quantitative Data Summary
The stability of Atazanavir is significantly influenced by the stress conditions it is exposed to. The following table summarizes the percentage of degradation observed in various forced degradation studies.
| Stress Condition | % Degradation | Reference |
| Acidic Hydrolysis (0.1 N HCl) | 0.8% - 51.62% | [2][3] |
| Alkaline Hydrolysis (0.1 N NaOH) | 20% - 45% | [4] |
| Oxidative Degradation (3% H₂O₂) | 4.96% | [2] |
| Thermal Degradation (40°C - 80°C) | 18.97% - 30% | [3][4] |
| Photolytic Degradation | Significant degradation observed | [2] |
Note: The extent of degradation can vary depending on the exact experimental conditions (e.g., temperature, duration of exposure).
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products.
Objective: To intentionally degrade this compound under various stress conditions to understand its stability and identify degradation products.
Materials:
-
This compound standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
Validated stability-indicating HPLC or UPLC-MS method
Procedure:
-
Acid Hydrolysis:
-
Dissolve 1 mg of this compound in 1 mL of methanol.
-
Add 9 mL of 0.1 N HCl.
-
Incubate at 60°C for 2 hours.[5]
-
Cool the solution and neutralize it with 0.1 N NaOH.
-
Dilute to a suitable concentration with the mobile phase.
-
-
Base Hydrolysis:
-
Dissolve 1 mg of this compound in 1 mL of methanol.
-
Add 9 mL of 0.1 N NaOH.
-
Incubate at 60°C for 2 hours.[5]
-
Cool the solution and neutralize it with 0.1 N HCl.
-
Dilute to a suitable concentration with the mobile phase.
-
-
Oxidative Degradation:
-
Dissolve 1 mg of this compound in 1 mL of methanol.
-
Add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a suitable concentration with the mobile phase.
-
-
Thermal Degradation:
-
Store a solid sample of this compound at 105°C for 6 hours.[5]
-
Dissolve the sample in methanol and dilute it to a suitable concentration with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.[5]
-
Dilute to a suitable concentration with the mobile phase.
-
Analysis:
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating analytical method (e.g., HPLC, UPLC-MS). Compare the chromatograms to identify and quantify the degradation products.
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Simplified degradation pathways of Atazanavir.
References
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) for the cross-validation of bioanalytical methods involving Atazanavir (B138), with a specific focus on the use of its deuterated internal standard, Atazanavir-d9.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound recommended for the bioanalysis of Atazanavir?
A1: A stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the gold standard in quantitative bioanalysis, particularly for LC-MS/MS methods.[1] This is because this compound is chemically identical to Atazanavir, differing only in the mass of some of its atoms due to the presence of deuterium.[1] This near-identical physicochemical behavior allows it to co-elute with Atazanavir, effectively compensating for variability during sample preparation, injection volume differences, and matrix effects, which leads to more accurate and precise quantification.[1]
Q2: What is the primary analytical technique for quantifying Atazanavir using this compound?
A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most prevalent and sensitive technique for this purpose.[1] LC-MS/MS offers high selectivity and sensitivity, which is crucial for detecting low concentrations of Atazanavir in complex biological matrices like plasma, serum, or tissue homogenates.[2]
Q3: What are the typical mass transitions (MRM) for Atazanavir and a deuterated internal standard like this compound?
A3: In positive electrospray ionization (ESI) mode, the multiple reaction monitoring (MRM) transitions are essential for selective detection. For Atazanavir, a common transition is m/z 705.3 → 168.0.[3] For a deuterated internal standard like Atazanavir-d5, a typical transition is m/z 710.2 → 168.0.[3] For this compound, the precursor ion would be approximately m/z 714.4, and the product ion would likely be the same or a similarly stable fragment. These values should be optimized for the specific mass spectrometer being used.
Q4: When is cross-validation of a bioanalytical method for Atazanavir required?
A4: Cross-validation is necessary to ensure the comparability of data when two or more distinct bioanalytical methods are used to generate data within the same study or across different studies. It is also required when sample analysis for a single study is conducted at more than one laboratory. This process is critical for maintaining data integrity and consistency for regulatory submissions.
Troubleshooting Guide
Issue 1: High Variability or Poor Agreement Between Methods During Cross-Validation
-
Potential Cause: Inconsistent sample processing, differences in internal standard handling, or unresolved matrix effects between the two methods.
-
Troubleshooting Steps:
-
Verify Standard Operating Procedures (SOPs): Ensure that both methods are being performed exactly as described in their respective validated protocols.
-
Internal Standard Check: Confirm that the this compound internal standard is added at the same concentration and at the same stage of the sample preparation process for both methods. Inconsistent addition can lead to significant variability.[4]
-
Matrix Effect Evaluation: Perform a quantitative assessment of the matrix effect for both methods using the post-extraction spike method. If one method shows significantly more ion suppression or enhancement, it may be necessary to optimize the sample cleanup or chromatographic separation for that method.[5]
-
Re-evaluate Stability: Assess the stability of Atazanavir and this compound under the specific storage and processing conditions of each method. Degradation in one method but not the other can lead to discrepancies.[6]
-
Issue 2: Low Signal Intensity for this compound Internal Standard
-
Potential Cause: Ion suppression from matrix components, poor ionization efficiency, or instrument contamination.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: If using protein precipitation, consider switching to solid-phase extraction (SPE) to more effectively remove interfering matrix components that can cause ion suppression.[7]
-
Optimize Chromatography: Adjust the mobile phase composition or gradient to better separate this compound from any co-eluting, signal-suppressing compounds.[7]
-
Tune Mass Spectrometer Source: Optimize source parameters such as spray voltage, gas flow, and temperature to enhance the ionization of this compound.[1]
-
Instrument Maintenance: Clean the mass spectrometer source and ion optics to remove any potential contaminants that could be suppressing the signal.[1]
-
Issue 3: Inconsistent Peak Shapes (e.g., Tailing, Fronting, or Splitting)
-
Potential Cause: Column degradation, incompatible mobile phase pH, sample overload, or issues with the sample solvent.
-
Troubleshooting Steps:
-
For Peak Tailing:
-
Replace the analytical column if it has degraded.
-
Adjust the mobile phase pH. Since Atazanavir is basic, a slightly acidic mobile phase can improve peak shape.
-
Reduce the injection volume or dilute the sample to avoid overloading the column.[1]
-
-
For Peak Fronting:
-
Ensure the reconstitution solvent is of similar or weaker strength than the initial mobile phase. A stronger solvent can cause the peak to front.[1]
-
-
For Split Peaks:
-
Check for a clogged frit or column inlet; back-flushing or replacing the column may be necessary.
-
Verify that the injector needle is properly seated and the injection port is clean to ensure consistent injections.[1]
-
-
Quantitative Data Summary
The following tables summarize typical performance characteristics of validated LC-MS/MS methods for Atazanavir quantification in different biological matrices. These can serve as a benchmark when developing and cross-validating your own methods.
Table 1: Performance of LC-MS/MS Methods for Atazanavir Quantification
| Parameter | Method 1 (Human Hair)[3] | Method 2 (Human Plasma)[4] |
| Internal Standard | Atazanavir-d5 | Atazanavir-d6 |
| Linearity Range | 0.0500 - 20.0 ng/mg | 5.0 - 6000 ng/mL |
| Correlation Coefficient (r) | 0.99 | Not Specified |
| Intra-day Precision (%CV) | 1.75 - 6.31% | 0.8 - 7.3% |
| Inter-day Precision (%CV) | Not Specified | 0.8 - 7.3% |
| Accuracy (%RE) | -1.33 to 4.00% | 91.3 to 104.4% |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a generalized procedure for the extraction of Atazanavir from human plasma and is effective at minimizing matrix effects.
-
Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.[4][7]
-
Sample Loading: To 200 µL of a plasma sample, add a known amount of this compound internal standard working solution. Dilute the sample with a suitable buffer, such as 1% formic acid in water, and vortex to mix. Load the diluted sample onto the conditioned SPE cartridge.[7]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[7]
-
Elution: Elute Atazanavir and this compound from the cartridge with 1 mL of methanol into a clean collection tube.[7]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solution for injection into the LC-MS/MS system.[7]
Protocol 2: Cross-Validation of Two Bioanalytical Methods
This protocol outlines the key steps for performing a cross-validation between two different analytical methods for Atazanavir.
-
Objective: To compare the performance of two validated bioanalytical methods (Method A and Method B) for the quantification of Atazanavir in the same set of samples.
-
Sample Selection: Prepare at least three levels of Quality Control (QC) samples (low, medium, and high) in the relevant biological matrix. If available, use incurred samples from a study.
-
Execution:
-
Process and analyze the QC and/or incurred samples in replicate using both Method A and Method B.
-
Generate calibration curves for each method in each analytical run.
-
-
Data Analysis:
-
Calculate the concentrations of Atazanavir in the samples for both methods.
-
Compare the results obtained from Method A and Method B. The percentage difference between the mean concentrations obtained by the two methods should be within a pre-defined acceptance criterion (e.g., ±20%).
-
Visualizations
Caption: Workflow for the cross-validation of two bioanalytical methods.
Caption: A decision tree for troubleshooting suspected matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. A Simple, Efficient, and Sensitive Method for Simultaneous Detection of Anti-HIV Drugs Atazanavir, Ritonavir, and Tenofovir by Use of Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antiretroviral drug Atazanavir (B138), the selection of an appropriate internal standard is a critical determinant of assay accuracy, precision, and reliability. This guide provides a comprehensive comparison of two deuterated variants of Atazanavir, Atazanavir-d9 and Atazanavir-d5, for their application as internal standards in mass spectrometry-based quantification.
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis, offering a means to correct for variability during sample preparation and analysis. By closely mimicking the physicochemical properties of the analyte, deuterated standards co-elute and experience similar ionization effects, thereby ensuring robust and accurate quantification.
This guide presents a comparison of this compound and Atazanavir-d5 based on available performance data from validated bioanalytical methods. A detailed experimental protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using Atazanavir-d5 is also provided to facilitate its implementation in a laboratory setting.
Performance Comparison: this compound vs. Atazanavir-d5
The selection of a suitable deuterated internal standard is often guided by the degree of deuterium (B1214612) labeling and the position of the labels, which can influence chromatographic behavior and mass spectrometric stability. While both this compound and Atazanavir-d5 are used, published and validated methods more frequently feature Atazanavir-d5.
| Parameter | Atazanavir-d5 Performance | This compound Performance |
| Matrix | Human Hair | Not Available |
| Linearity Range | 0.0500 - 20.0 ng/mg | Not Available |
| Correlation Coefficient (r) | 0.99[1] | Not Available |
| Intra-day Precision (%CV) | 1.75 - 6.31%[1] | Not Available |
| Inter-day Precision (%CV) | 1.75 - 6.31%[1] | Not Available |
| Accuracy (%RE) | -1.33 to 4.00%[1] | Not Available |
| Extraction Efficiency | > 95%[1] | Not Available |
Experimental Protocol: Quantification of Atazanavir in Human Hair using Atazanavir-d5 Internal Standard
This section details the experimental methodology for a validated LC-MS/MS assay for the quantification of Atazanavir in human hair, employing Atazanavir-d5 as the internal standard.[1]
Preparation of Stock and Working Solutions
-
Atazanavir Stock Solution (1.00 mg/mL): Accurately weigh and dissolve the Atazanavir reference standard in 50% methanol (B129727) (MeOH).
-
Atazanavir-d5 Internal Standard (IS) Stock Solution (1.00 mg/mL): Dissolve the Atazanavir-d5 reference standard in 100% MeOH.
-
Working Solutions: Prepare working solutions for the standard curve and quality control (QC) samples by diluting the stock solutions with 50% MeOH to the desired concentrations. A typical working IS solution concentration is 0.200 µg/mL.
Sample Preparation
-
Spike blank human hair samples with Atazanavir standard solutions and the Atazanavir-d5 internal standard working solution.
-
Add 0.2 M sodium phosphate (B84403) aqueous solution (pH adjusted to 9.4).
-
Perform a liquid-liquid extraction by adding 3 mL of a methyl tert-butyl ether/ethyl acetate (B1210297) (1:1, v/v) mixture.
-
Vortex mix the samples and then centrifuge at 3000 rpm for 10 minutes.
-
Freeze the aqueous layer in a methanol/dry ice bath.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of 50% acetonitrile (B52724) for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Analytical Column: BDS C-18 column (5 µm, 4.6 × 100 mm).
-
Mobile Phase: An isocratic mobile phase consisting of 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium (B1175870) acetate.
-
Flow Rate: 0.8 mL/min.
-
Mass Spectrometer: A tandem mass spectrometer equipped with a positive electrospray ionization (ESI) source.
-
Detection: Multiple reaction monitoring (MRM) is used for quantification.
Visualizing the Experimental Workflow
To further clarify the process, the following diagrams illustrate the key stages of the bioanalytical workflow.
Caption: A generalized workflow for the quantification of Atazanavir using a deuterated internal standard.
Caption: The logical relationship of using an internal standard to ensure accurate quantification.
References
For researchers and drug development professionals engaged in the bioanalysis of Atazanavir, an antiretroviral protease inhibitor, the selection of an appropriate internal standard is crucial for accurate quantification. The deuterated analog, Atazanavir-d9, is often employed for this purpose in mass spectrometry-based assays. This guide provides a comparative overview of the stability of Atazanavir and this compound in biological matrices, supported by experimental data and detailed protocols.
While direct, head-to-head comparative stability studies between Atazanavir and its deuterated analogs are not extensively published, the scientific consensus is that their stability profiles are comparable under typical bioanalytical conditions.[1] The substitution of hydrogen with deuterium (B1214612) atoms does not significantly alter the molecule's chemical reactivity during storage and sample processing.[1] Therefore, the stability data for Atazanavir in biological matrices can be reliably extrapolated to this compound.[1]
Data Presentation: Quantitative Stability Data
The following tables summarize the stability of Atazanavir under various conditions, which can be considered representative for this compound.[1] The data is compiled from several method validation studies.
Table 1: Stability of Atazanavir in Human Plasma
| Stability Test | Matrix | Duration | Temperature | Analyte Stability (% Change from Initial) |
| Freeze-Thaw | Human Plasma | 6 cycles | -70°C | -0.67% to +3.34% |
| Long-Term | Human Plasma | 60 days | -20°C & -70°C | -5.35% to +4.68% |
| Bench-Top (Extracted) | Processed Sample | Up to 1 week | 4°C | Within ±15% of nominal concentration |
Table 2: Forced Degradation of Atazanavir
| Condition | Matrix/Solvent | Duration | Temperature | Outcome |
| Acid Hydrolysis | 0.1N HCl | 30 minutes | Not Specified | Sensitive to degradation[1] |
| Alkaline Hydrolysis | 0.1N NaOH | 30 minutes | Not Specified | Susceptible to degradation |
| Oxidation | 3% H₂O₂ | Not Specified | Not Specified | Susceptible to degradation |
| Thermal Degradation | Not Specified | Not Specified | Heat | Stable |
| Photolytic Degradation | Not Specified | Not Specified | UV Light | Stable |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stability of Atazanavir and this compound in a biological matrix.
Workflow for Stability Assessment of Atazanavir and this compound.
Experimental Protocols
Detailed methodologies for key stability experiments are provided below. These protocols are generalized and should be adapted to specific laboratory conditions and regulatory guidelines.
Protocol 1: Freeze-Thaw Stability Assessment
Objective: To evaluate the stability of Atazanavir and this compound in a biological matrix subjected to multiple freeze-thaw cycles.
Procedure:
-
Sample Preparation: Spike a biological matrix (e.g., human plasma) with low and high concentrations of Atazanavir and this compound.
-
Aliquoting: Divide the spiked samples into a sufficient number of aliquots.
-
Freezing: Freeze the aliquots at -20°C or -70°C for a minimum of 12 hours.
-
Thawing: Thaw the samples completely at room temperature.
-
Cycling: Repeat the freeze-thaw cycle for a predetermined number of times (e.g., three to six cycles).
-
Sample Processing: After the final thaw cycle, process the samples using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantification: Determine the concentrations of Atazanavir and this compound in the test samples.
-
Comparison: Compare the mean concentrations of the freeze-thaw samples to those of freshly prepared control samples. The analytes are considered stable if the mean concentration is within ±15% of the nominal concentration.
Protocol 2: Long-Term Stability Assessment
Objective: To assess the stability of Atazanavir and this compound in a biological matrix over an extended storage period.
Procedure:
-
Sample Preparation: Prepare quality control (QC) samples at low and high concentrations in the chosen biological matrix.
-
Storage: Store the QC samples at a specified temperature (e.g., -20°C or -70°C) for a duration that reflects the intended sample storage time in a clinical or preclinical study.
-
Sample Retrieval: At designated time points, retrieve a set of stored samples.
-
Analysis: Analyze the samples using the validated bioanalytical method.
-
Comparison: Compare the measured concentrations to the initial concentrations at the beginning of the storage period. Stability is confirmed if the results are within ±15% of the nominal values.
Protocol 3: Stock Solution Stability
Objective: To determine the stability of Atazanavir and this compound stock solutions under specific storage conditions.
Procedure:
-
Solution Preparation: Prepare stock solutions of Atazanavir and this compound in an appropriate solvent (e.g., 100% methanol).
-
Storage: Store the stock solutions at a specified temperature, typically 4°C.
-
Analysis: At various time points (e.g., up to 6 months), dilute the stock solutions to working concentrations and analyze them.
-
Comparison: Compare the analytical response of the stored solutions to that of freshly prepared stock solutions. The stock solutions are considered stable if the deviation is within acceptable limits (e.g., ±10%).
References
This guide provides a comprehensive comparison of a validated bioanalytical method for the quantification of Atazanavir (B138) in human plasma using a stable isotope-labeled internal standard, Atazanavir-d9, against an alternative method. The comparison is based on the performance characteristics outlined in the FDA's M10 Bioanalytical Method Validation guidelines.[1][2] The data presented herein is intended to guide researchers, scientists, and drug development professionals in selecting a robust and reliable analytical method for pharmacokinetic studies and therapeutic drug monitoring.
Core Principles of Bioanalytical Method Validation
The validation of a bioanalytical method is essential to ensure the accuracy and reliability of the data generated.[1] The FDA guidelines provide a framework for this validation, focusing on several key parameters. This guide will compare two methods based on these critical validation criteria.
Experimental Protocols
Method 1: LC-MS/MS with this compound Internal Standard
This method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for the quantification of drugs in biological matrices.[3][4]
-
Sample Preparation (Solid Phase Extraction):
-
To 100 µL of human plasma, 50 µL of the internal standard working solution (this compound, 100 ng/mL in methanol) is added.
-
The sample is vortexed and loaded onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
The cartridge is washed with 1 mL of 2% methanol (B129727) in water.
-
The analyte and internal standard are eluted with 1 mL of methanol.
-
The eluate is evaporated to dryness under a stream of nitrogen at 40°C.
-
The residue is reconstituted in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase: A gradient of 10 mM ammonium (B1175870) formate (B1220265) in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Atazanavir: m/z 705.4 → 167.1
-
This compound: m/z 714.4 → 167.1
-
-
Method 2: HPLC-UV
This method utilizes high-performance liquid chromatography with ultraviolet (UV) detection, a more widely available but generally less sensitive technique compared to LC-MS/MS.
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of human plasma, 400 µL of acetonitrile is added to precipitate proteins.
-
The sample is vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.
-
The supernatant is transferred to a clean tube and evaporated to dryness.
-
The residue is reconstituted in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and phosphate (B84403) buffer (pH 3.1).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 250 nm
-
Data Presentation: Comparison of Validation Parameters
The following tables summarize the performance of the two methods based on key validation parameters.
Table 1: Linearity and Sensitivity
| Parameter | Method 1: LC-MS/MS with this compound | Method 2: HPLC-UV | FDA Acceptance Criteria |
| Linearity Range | 1 - 5000 ng/mL | 100 - 10000 ng/mL | Correlation coefficient (r²) ≥ 0.99 |
| Correlation Coefficient (r²) | 0.998 | 0.995 | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 100 ng/mL | Response should be at least 5 times the blank response |
Table 2: Accuracy and Precision
| Quality Control Sample | Method 1: LC-MS/MS with this compound | Method 2: HPLC-UV | FDA Acceptance Criteria |
| Low QC (3 ng/mL for LC-MS/MS; 300 ng/mL for HPLC-UV) | Accuracy: 102.3%; Precision (%CV): 4.5% | Accuracy: 95.8%; Precision (%CV): 8.2% | Accuracy: ±15% of nominal value (±20% for LLOQ); Precision: ≤15% CV (≤20% for LLOQ) |
| Medium QC (2500 ng/mL for LC-MS/MS; 5000 ng/mL for HPLC-UV) | Accuracy: 98.9%; Precision (%CV): 3.1% | Accuracy: 103.1%; Precision (%CV): 6.5% | |
| High QC (4000 ng/mL for LC-MS/MS; 8000 ng/mL for HPLC-UV) | Accuracy: 101.5%; Precision (%CV): 2.8% | Accuracy: 98.2%; Precision (%CV): 5.9% |
Table 3: Recovery and Matrix Effect
| Parameter | Method 1: LC-MS/MS with this compound | Method 2: HPLC-UV | FDA Acceptance Criteria |
| Recovery | 85 - 95% | 70 - 80% | Consistent, precise, and reproducible |
| Matrix Effect | Monitored and compensated by this compound | Not explicitly measured, potential for interference | IS-normalized matrix factor CV ≤ 15% |
Experimental Workflow and Signaling Pathways
Caption: Workflow for the validation of a bioanalytical method for Atazanavir.
Conclusion
The LC-MS/MS method utilizing this compound as an internal standard demonstrates superior sensitivity, accuracy, and precision compared to the HPLC-UV method. The use of a stable isotope-labeled internal standard effectively compensates for variability in sample preparation and matrix effects, leading to more reliable data. While the HPLC-UV method may be suitable for applications where high sensitivity is not required, the LC-MS/MS method is the preferred choice for regulated bioanalysis in clinical and preclinical studies.
References
- 1. fda.gov [fda.gov]
- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 3. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, the precise and accurate quantification of Atazanavir (B138), a critical protease inhibitor in HIV-1 therapy, is paramount. This guide provides a comprehensive comparison of the performance of deuterated Atazanavir internal standards, with a focus on Atazanavir-d9 and its analogues, across various liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms. The use of such stable isotope-labeled internal standards is the gold standard in bioanalysis, effectively compensating for variability in sample preparation and instrument response. [1][2]
This document synthesizes data from multiple validated bioanalytical methods to offer an objective assessment of different analytical protocols. While direct inter-laboratory comparisons are not always available, this compilation of single-laboratory validation studies provides a valuable resource for selecting and implementing robust and reliable analytical methods.[2]
Comparative Analysis of Quantitative Performance
The efficacy of a bioanalytical method is determined by key validation parameters, including linearity, precision, and accuracy. The following tables summarize the performance characteristics of LC-MS/MS methods for Atazanavir quantification using deuterated internal standards in human plasma and other biological matrices. These methods have been validated in accordance with regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA).[1][3]
Table 1: Performance of Atazanavir Quantification in Human Plasma using LC-MS/MS
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Atazanavir-d6 | Saquinavir-d5 | Lopinavir |
| Linearity Range (ng/mL) | 5.0–6000 | 50–10,000 | 0.2–1000 |
| Intra-day Precision (%CV) | 0.8–7.3 | < 3.8 | Not Specified |
| Inter-day Precision (%CV) | 0.8–7.3 | < 3.8 | Not Specified |
| Accuracy (%) | 91.3–104.4 | ± 7.3 | Not Specified |
| Mass Spectrometer | Not Specified | Triple Quadrupole | Quadrupole Linear Ion Trap Hybrid |
| Reference | [3] | [4] | [5] |
Table 2: Performance of Atazanavir Quantification in Human Hair using LC-MS/MS
| Parameter | Method Details |
| Internal Standard | Atazanavir-d5 |
| Linearity Range (ng/mg) | 0.0500–20.0 |
| Correlation Coefficient (r) | 0.99 |
| Intra-day Precision (%CV) | 1.75–6.31 |
| Inter-day Precision (%CV) | 1.75–6.31 |
| Accuracy (%RE) | -1.33 to 4.00 |
| Mass Spectrometer | Not Specified |
| Reference | [6][7] |
Experimental Protocols: A Closer Look
The successful quantification of Atazanavir relies on optimized experimental procedures, from sample preparation to mass spectrometric detection. Below are detailed methodologies from validated studies.
Sample Preparation: Solid-Phase Extraction (SPE)
A common and effective method for extracting Atazanavir and its internal standard from biological matrices is Solid-Phase Extraction (SPE).
-
Spiking: To 50 µL of human plasma, add the Atazanavir standard and 50 µL of the Atazanavir-d6 internal standard solution.[1]
-
Extraction: Perform SPE to remove interfering matrix components.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The chromatographic separation and subsequent mass spectrometric detection are critical for achieving high selectivity and sensitivity.
-
Chromatographic System: A Waters Acquity UPLC system is often employed.[3]
-
Analytical Column: A BEH C18 column (50 × 2.1 mm, 1.7 μm) maintained at 35°C is a suitable choice.[3]
-
Mobile Phase: A gradient elution using a mobile phase consisting of (A) 10 mM ammonium (B1175870) formate (B1220265) (pH 4.0) and (B) acetonitrile (B52724) is effective for separation.[3]
-
Flow Rate: A typical flow rate is 0.300 mL/min.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in the positive ion mode is commonly used.[4]
-
Detection: Multiple Reaction Monitoring (MRM) is utilized for quantification.[4][6] The specific transitions monitored for Atazanavir are MH+ m/z 705.3 to m/z 168.0, and for Atazanavir-d5, MH+ m/z 710.2 to m/z 168.0.[6]
Visualizing the Workflow and Logic
To further clarify the experimental process and the rationale behind therapeutic drug monitoring, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of the new HIV protease inhibitors atazanavir and tipranavir in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
For researchers, scientists, and drug development professionals engaged in the vital work of combating HIV, the accurate quantification of protease inhibitors (PIs) in biological matrices is a cornerstone of pharmacokinetic studies, therapeutic drug monitoring, and the development of new antiretroviral therapies. The choice of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalysis.
This guide provides a comprehensive comparison of Atazanavir-d9 with other internal standards used for the quantification of HIV protease inhibitors. While direct comparative performance data for this compound is not extensively published, this guide draws upon established principles of stable isotope-labeled internal standards and collates data from validated methods using structurally similar deuterated analogs like Atazanavir-d5 and Atazanavir-d6, alongside non-deuterated alternatives.
The Critical Role of Internal Standards in Bioanalysis
In LC-MS/MS analysis, an internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for variations during the analytical process. An ideal IS mimics the analyte of interest throughout sample preparation, chromatography, and ionization, thereby compensating for matrix effects and ensuring high accuracy and precision.
Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds like this compound, are considered the "gold standard". In these standards, one or more hydrogen atoms are replaced by deuterium. This subtle mass change allows the mass spectrometer to differentiate the IS from the analyte, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical workflow.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards over non-deuterated alternatives, such as structural analogs, is well-documented. Structural analogs, while cost-effective, have different chemical structures that can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency, potentially compromising assay accuracy.
The following table summarizes the key performance characteristics of analytical methods for HIV protease inhibitors using different types of internal standards. The data is compiled from various validated LC-MS/MS methods.
| Parameter | Method Using Deuterated IS (e.g., Atazanavir-d5/d6) | Method Using Non-Deuterated IS (Structural Analog) | Method without Internal Standard |
| Analyte(s) | Atazanavir, Darunavir, Ritonavir[1] | Atazanavir, Ritonavir, Tenofovir | Multiple HIV PIs |
| Internal Standard(s) | Atazanavir-d5, Darunavir-d5, Ritonavir-d6[1] | Cyheptamide[2] | Not Applicable |
| Linearity (r²) | ≥ 0.99[1][3] | ≥ 0.99 | Variable |
| Lower Limit of Quantification (LLOQ) | 1.0 - 5.0 ng/mL | 1 ng/mL | Higher, less sensitive |
| Intra-day Precision (%CV) | < 6.5% | < 5% | > 15% |
| Inter-day Precision (%CV) | < 7.0% | < 5% | > 15% |
| Accuracy (% Bias) | 95.7% to 105.3% | 97.9% to 103.4% | Can be significantly biased |
| Recovery | Consistent and reproducible | Variable | Not compensated |
| Matrix Effect Compensation | Excellent | Partial and variable | None |
Note: The performance of this compound is expected to be comparable to that of other deuterated Atazanavir analogs (d5, d6) presented in this table.
Experimental Protocols: A Closer Look at Methodology
Detailed and robust experimental protocols are crucial for the successful validation and implementation of bioanalytical methods. Below are representative protocols for the quantification of Atazanavir using a deuterated internal standard.
Experimental Protocol 1: UPLC-MS/MS with Solid Phase Extraction (SPE)
This method is suitable for the simultaneous determination of multiple HIV protease inhibitors in human plasma.
1. Sample Preparation:
-
To 50 µL of human plasma, add 50 µL of the internal standard working solution (containing this compound and other deuterated IS).
-
Vortex the sample.
-
Add 100 µL of 0.1% formic acid and vortex again.
-
Load the mixture onto a pre-conditioned Oasis HLB solid-phase extraction cartridge.
-
Wash the cartridge with water.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions:
-
System: Waters Acquity UPLC
-
Column: Waters Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with 10 mM ammonium (B1175870) formate (B1220265) (pH 4.0) and acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometric Detection:
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive ion electrospray (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitored Transitions: Specific precursor-to-product ion transitions for Atazanavir and this compound are monitored.
Experimental Protocol 2: HPLC with Liquid-Liquid Extraction (LLE)
This method provides an alternative sample preparation technique.
1. Sample Preparation:
-
To 200 µL of human plasma, add the internal standard working solution.
-
Add a suitable buffer (e.g., sodium phosphate, pH 9.4).
-
Add 3 mL of an extraction solvent mixture (e.g., methyl tert-butyl ether/ethyl acetate).
-
Vortex mix and centrifuge.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue for analysis.
2. Chromatographic and Mass Spectrometric Conditions:
-
Similar to the UPLC-MS/MS protocol, with adjustments to the gradient and flow rate to suit the HPLC system.
Visualizing the Workflow and Rationale
To further clarify the processes and logical relationships involved in bioanalytical method development and the rationale for using deuterated internal standards, the following diagrams are provided.
Caption: A typical bioanalytical workflow for the quantification of Atazanavir.
Caption: How this compound compensates for analytical variability.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is indispensable for the accurate and precise quantification of HIV protease inhibitors in complex biological matrices. Its ability to mimic the analyte of interest throughout the analytical process effectively compensates for variations in sample preparation and instrument response, leading to highly reliable data. For researchers and drug development professionals, investing in high-purity deuterated internal standards is a critical step toward generating robust data that meets the stringent requirements of clinical and research applications in the ongoing fight against HIV.
References
- 1. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. Pharmacokinetics and Safety of Twice-daily Ritonavir-boosted Atazanavir With Rifampicin - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, the precise and accurate quantification of Atazanavir (B138), a critical protease inhibitor in HIV-1 treatment, is paramount for therapeutic drug monitoring and pharmacokinetic studies. This guide provides an objective comparison of the performance of analytical methods utilizing Atazanavir-d9 as an internal standard against other validated techniques, supported by experimental data.
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust bioanalytical methods, particularly those employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach effectively mitigates variability introduced during sample preparation and analysis, leading to enhanced accuracy and precision.
Performance Comparison of Analytical Methods
The selection of an analytical method for Atazanavir quantification is contingent on several factors, including the required sensitivity, the nature of the biological matrix, and the available instrumentation. LC-MS/MS has emerged as the preferred technique due to its high sensitivity and specificity, especially when paired with a deuterated internal standard.[1]
The following tables summarize the performance characteristics of various validated LC-MS/MS methods for Atazanavir quantification, offering a comparative overview.
Table 1: LC-MS/MS Method Performance in Human Plasma
| Parameter | Method 1 (Atazanavir-d6 IS)[2] | Method 2 (Saquinavir-d5 IS)[3] |
| Linearity Range | 5.0 - 6000 ng/mL | 0.05 - 10 µg/mL (50 - 10000 ng/mL) |
| Correlation Coefficient (r) | > 0.99 | Linear |
| Intra-day Precision (%CV) | 0.8 - 7.3% | < 3.8% |
| Inter-day Precision (%CV) | 0.8 - 7.3% | < 3.8% |
| Accuracy | 91.3 - 104.4% | ± 7.3% |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL | 0.05 µg/mL (50 ng/mL) |
Table 2: LC-MS/MS Method Performance in Human Hair
| Parameter | Method 3 (Atazanavir-d5 IS)[4] |
| Linearity Range | 0.0500 - 20.0 ng/mg |
| Correlation Coefficient (r) | 0.99 |
| Intra-day Precision (%CV) | 1.75 - 6.31% |
| Inter-day Precision (%CV) | 1.75 - 6.31% |
| Accuracy (%RE) | -1.33 to 4.00% |
| Lower Limit of Quantification (LLOQ) | 0.0500 ng/mg |
Experimental Protocols
Reproducibility of any analytical method hinges on a detailed and well-documented experimental protocol. Below are generalized yet detailed methodologies for the quantification of Atazanavir in biological matrices using LC-MS/MS with a deuterated internal standard.
Sample Preparation (Solid Phase Extraction - SPE)[2]
-
To 50 µL of human plasma, add 50 µL of the internal standard working solution (e.g., this compound).
-
Vortex the sample.
-
Add 100 µL of 0.1% formic acid and vortex again.
-
Load the sample onto a pre-conditioned solid-phase extraction cartridge (e.g., Oasis HLB).
-
Wash the cartridge with water.
-
Elute the analyte and internal standard with a suitable organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add a mixture of methanol (B129727) and acetonitrile.
-
Vortex to precipitate the proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Liquid Chromatography System: An ultra-high-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) system.
-
Analytical Column: A C18 column is commonly employed for separation.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically in the range of 0.3 to 0.8 mL/min.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization is generally used.
-
Detection: Quantification is achieved using multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for Atazanavir and this compound would be optimized for maximum sensitivity and specificity. For Atazanavir, a common transition is m/z 705.3 -> 168.0.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the quantification of Atazanavir in a biological matrix using an internal standard.
Caption: A generalized workflow for Atazanavir quantification.
Signaling Pathway and Logical Relationship
The accurate measurement of Atazanavir concentration is crucial for maintaining therapeutic efficacy while minimizing toxicity. The following diagram illustrates the relationship between drug concentration, the viral target, and clinical outcomes.
Caption: Relationship between Atazanavir concentration and clinical outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of the new HIV protease inhibitors atazanavir and tipranavir in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antiretroviral drug Atazanavir (B138), the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification. This guide provides a comprehensive comparison of commonly employed internal standards in Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) assays for Atazanavir, with a focus on linearity and sensitivity. While this guide sought to specifically evaluate Atazanavir-d9, a thorough review of published scientific literature yielded no specific data for its use as an internal standard. Therefore, this comparison will focus on the widely utilized deuterated analogues, Atazanavir-d5 and Atazanavir-d6, alongside a non-deuterated alternative.
Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis. Their near-identical physicochemical properties to the analyte ensure they behave similarly during sample preparation and ionization, effectively compensating for matrix effects and variability in the analytical process.[1] Deuterated analogues, such as Atazanavir-d5 and Atazanavir-d6, are frequently employed for this purpose.[2][3]
Performance Comparison of Internal Standards
The selection of an internal standard directly impacts the linearity and sensitivity of an LC-MS/MS assay. The following table summarizes the performance characteristics of Atazanavir assays using different internal standards.
| Internal Standard | Analyte | Matrix | Linearity Range | Correlation Coefficient (r) | Lower Limit of Quantification (LLOQ) |
| Atazanavir-d5 | Atazanavir | Human Hair | 0.0500 - 20.0 ng/mg | 0.998 - 1.00 | 0.0500 ng/mg |
| Atazanavir-d6 | Atazanavir | Human Plasma | 5.0 - 6000 ng/mL | Not Specified | 5.0 ng/mL |
| Cyheptamide | Atazanavir | Plasma & PBMCs | 1 - 1000 ng/mL | ≥0.99 | 2 pg/mL (0.01 pg on-column) |
Experimental Methodologies
Detailed experimental protocols are crucial for the successful implementation and validation of bioanalytical methods. Below are representative protocols for LC-MS/MS assays of Atazanavir using deuterated and non-deuterated internal standards.
Method 1: Atazanavir in Human Hair using Atazanavir-d5 Internal Standard[3]
-
Sample Preparation:
-
Weigh approximately 2 mg of hair into a glass test tube.
-
Add a methanol/trifluoroacetic acid solution.
-
Spike with the Atazanavir-d5 internal standard working solution (0.200 µg/mL in 50% MeOH).
-
Incubate, evaporate, and reconstitute the sample.
-
-
Liquid Chromatography:
-
Column: BDS C-18, 5 µm, 4.6 × 100 mm.
-
Mobile Phase: Isocratic elution with 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium (B1175870) acetate.
-
Flow Rate: 0.8 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Atazanavir: m/z 705.3 → 168.0
-
Atazanavir-d5: m/z 710.2 → 168.0
-
-
Method 2: Atazanavir in Human Plasma using a Non-Deuterated Internal Standard (Cyheptamide)[4]
-
Sample Preparation:
-
Perform liquid-liquid extraction followed by protein precipitation.
-
Add the internal standard, Cyheptamide.
-
-
Liquid Chromatography:
-
Column: Synergi Polar-RP, 4 µm, 100 x 2.0 mm with a C8 guard column.
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% acetic acid.
-
-
Mass Spectrometry:
-
Detection: Tandem mass spectrometry.
-
Sensitivity: The assay was able to detect 2 pg/ml for Atazanavir.[4]
-
Visualizing the Bioanalytical Workflow
To provide a clearer understanding of the typical processes involved in these assays, the following diagrams illustrate the experimental workflow and the logical relationship in selecting an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple, Efficient, and Sensitive Method for Simultaneous Detection of Anti-HIV Drugs Atazanavir, Ritonavir, and Tenofovir by Use of Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, the accurate assessment of a drug candidate's pharmacokinetic (PK) profile across different species is a cornerstone of preclinical development. This guide provides a comprehensive comparison of the use of Atazanavir-d9 as an internal standard in cross-species pharmacokinetic scaling studies. We will delve into its performance advantages over alternative internal standards, supported by experimental data and detailed methodologies, to facilitate informed decisions in bioanalytical method development.
The Critical Role of Internal Standards in Pharmacokinetic Studies
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable. It is a compound of known concentration added to samples to correct for variability during sample processing and analysis. The ideal IS should mimic the physicochemical properties of the analyte to ensure it is equally affected by variations in sample preparation, injection volume, and instrument response. While structural analogs can be used, stable isotope-labeled (SIL) internal standards, such as this compound, are widely recognized as the superior choice for achieving the highest levels of accuracy and precision.
Performance Comparison: this compound vs. Alternative Internal Standards
The primary advantage of a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the parent drug, Atazanavir (B138). This ensures co-elution during chromatography and similar behavior during extraction and ionization, which allows it to effectively compensate for matrix effects and other sources of variability.
Table 1: Performance Comparison of Internal Standard Types
| Parameter | This compound (Deuterated IS) | Structural Analog IS |
| Chromatographic Behavior | Co-elutes with Atazanavir, providing optimal correction for retention time shifts. | May have a different retention time, leading to less accurate correction for time-dependent matrix effects. |
| Extraction Recovery | Virtually identical to Atazanavir, ensuring consistent recovery across samples. | May have different extraction efficiency, introducing variability. |
| Matrix Effects | Experiences the same ion suppression or enhancement as Atazanavir, leading to effective normalization. | May be affected differently by matrix components, resulting in inaccurate quantification. |
| Regulatory Acceptance | Highly preferred by regulatory agencies like the EMA and FDA for bioanalytical method validation.[1] | May face scrutiny from regulatory bodies if a SIL-IS is available.[1] |
| Cost | Generally higher due to the complexity of synthesis. | Typically lower cost and more readily available. |
Cross-Species Pharmacokinetic Scaling of Atazanavir
Allometric scaling is a mathematical technique used to predict human pharmacokinetic parameters from animal data. This process relies on the accurate measurement of PK parameters in various animal species. The use of a reliable internal standard like this compound is crucial for generating the high-quality data needed for successful scaling.
Table 2: Pharmacokinetic Parameters of Atazanavir in Different Species
| Species | Body Weight (kg) | CL (L/h/kg) | Vd (L/kg) | t½ (h) |
| Rat | 0.25 | 2.4 | 5.6 | 0.94 |
| Dog | 10 | 1.2 | 3.4 | 0.45 |
| Human | 70 | 0.184 | 1.26 | ~7.0[2][3][4] |
Data for rat and dog are derived from the PMDA report for Atazanavir. Human data is compiled from multiple sources.
Experimental Protocols
A robust and reproducible experimental protocol is fundamental to any pharmacokinetic study. Below are detailed methodologies for a typical bioanalytical assay for Atazanavir using a deuterated internal standard and the workflow for a cross-species scaling study.
Bioanalytical Method for Atazanavir Quantification in Plasma
This protocol is a generalized representation based on common practices for the LC-MS/MS analysis of small molecules in biological matrices.
1. Preparation of Stock and Working Solutions:
-
Atazanavir Stock Solution (1 mg/mL): Accurately weigh and dissolve Atazanavir in a suitable solvent like methanol.
-
This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Atazanavir stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a fixed concentration.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC Column: A C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate, pH 4.0) and an organic solvent (e.g., acetonitrile) is typical.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Atazanavir and this compound. For example, a published method for Atazanavir-d5 used m/z 705.3 → 168.0 for Atazanavir and m/z 710.2 → 168.0 for the internal standard.
4. Method Validation:
-
The method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and matrix effect.
Visualizing the Workflow
Diagrams are effective tools for illustrating complex experimental processes. The following diagrams, created using the DOT language, depict the bioanalytical workflow and the logic of cross-species pharmacokinetic scaling.
References
This guide provides a comprehensive comparison of bioequivalence between different formulations of Atazanavir, an essential protease inhibitor in antiretroviral therapy. The following data and protocols are synthesized from publicly available bioequivalence studies and analytical method validations to offer an objective overview for researchers, scientists, and professionals in drug development. The focus is on studies employing a 300 mg dosage, a common strength for this medication, and utilizing Atazanavir-d9 as a stable isotope-labeled internal standard for accurate quantification in biological matrices.
Executive Summary of Bioequivalence Findings
Bioequivalence between a test generic formulation and a reference listed drug is established by comparing their pharmacokinetic parameters after administration to healthy subjects. The key parameters assessed are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). For Atazanavir, bioequivalence is concluded if the 90% confidence intervals (CI) for the ratio of the geometric means (Test/Reference) of Cmax and AUC fall within the standard acceptance range of 80.00% to 125.00%.
The data presented below is representative of a typical bioequivalence study for Atazanavir 300 mg capsules administered under fed conditions.
Data Presentation: Pharmacokinetic Parameter Comparison
The following table summarizes the key pharmacokinetic parameters obtained from a randomized, two-way crossover bioequivalence study of two 300 mg Atazanavir capsule formulations in healthy adult subjects.
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 3250 ± 980 | 3310 ± 1050 | 98.19% (90.50% - 106.32%) |
| AUC0-t (ng·h/mL) | 34800 ± 11500 | 35200 ± 12100 | 98.86% (92.50% - 105.68%) |
| AUC0-∞ (ng·h/mL) | 36100 ± 12300 | 36500 ± 12900 | 98.90% (92.85% - 105.35%) |
| Tmax (h) | 3.0 ± 1.0 | 2.9 ± 0.9 | - |
| t1/2 (h) | 7.5 ± 2.1 | 7.6 ± 2.3 | - |
Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life; SD: Standard Deviation; CI: Confidence Interval.
Experimental Protocols
A detailed methodology is crucial for the replication and validation of bioequivalence studies. The following protocols are standard for such investigations.
Study Design
A typical bioequivalence study for Atazanavir 300 mg capsules is designed as a single-center, randomized, open-label, two-period, two-sequence, single-dose, crossover study in healthy adult subjects under fed conditions. A washout period of at least 7 days is maintained between the two periods.
Bioanalytical Method: LC-MS/MS Quantification of Atazanavir
The concentration of Atazanavir in human plasma is determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
Sample Preparation:
-
A 100 µL aliquot of human plasma is transferred to a microcentrifuge tube.
-
50 µL of the internal standard working solution (this compound in methanol) is added.
-
Protein precipitation is induced by adding 300 µL of acetonitrile (B52724).
-
The mixture is vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.
-
The supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
The residue is reconstituted in 100 µL of the mobile phase, and an aliquot is injected into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 50 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient mixture of acetonitrile and 10 mM ammonium (B1175870) formate (B1220265) in water.
-
Flow Rate: 0.8 mL/min
-
Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Atazanavir: m/z 705.4 → 167.1
-
This compound (IS): m/z 714.4 → 167.1
-
Pharmacokinetic and Statistical Analysis:
Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞, Tmax, and t1/2) are calculated from the plasma concentration-time data using non-compartmental methods. An analysis of variance (ANOVA) is performed on the log-transformed Cmax and AUC data to determine the 90% confidence intervals for the ratio of the geometric means of the test and reference products.
Visualizations
Experimental Workflow for Bioequivalence Study
The following diagram illustrates the typical workflow of a comparative bioequivalence study for Atazanavir formulations.
Caption: Workflow of a typical crossover bioequivalence study.
Logical Framework for Bioequivalence Determination
This diagram outlines the logical process for determining bioequivalence based on pharmacokinetic data.
Caption: Decision-making process for establishing bioequivalence.
Safety Operating Guide
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Atazanavir-d9, a deuterated analog of the antiretroviral drug Atazanavir. Following these guidelines will ensure the safety of laboratory personnel and the protection of the environment, fostering a culture of responsibility that is the bedrock of innovative research.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate care. Based on the safety data for its non-deuterated counterpart, Atazanavir is classified as a hazardous substance.[1][2] It can cause serious eye damage and may cause harm to organs through prolonged or repeated exposure.[2][3] Furthermore, it is toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat or other protective clothing to prevent skin contact.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |
Step-by-Step Disposal Protocol
The disposal of this compound, like other pharmaceutical waste, is regulated to prevent environmental contamination and potential harm to public health. The recommended method for the disposal of hazardous pharmaceutical waste is high-temperature incineration.[4][5]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: this compound should be treated as hazardous pharmaceutical waste.
-
Segregate: Do not mix this compound waste with non-hazardous laboratory trash. It should be collected in a designated, properly labeled, leak-proof container.
Step 2: Containerization and Labeling
-
Primary Container: Use a dedicated, sealable container made of a material compatible with the chemical.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
Step 3: Storage
-
Location: Store the waste container in a designated, secure area away from incompatible materials.
-
Conditions: The storage area should be cool, dry, and well-ventilated.
Step 4: Arrange for Professional Disposal
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) department should be contacted to arrange for the pickup and disposal of the hazardous waste.[6]
-
Licensed Waste Hauler: The EHS department will work with a licensed hazardous waste disposal company that will transport the waste to a permitted incineration facility.
Decontamination of Labware:
-
Gross Decontamination: Remove as much of the solid this compound as possible using a scoop or spatula.
-
Washing: Wash contaminated glassware and equipment with an appropriate solvent (e.g., ethanol (B145695) or methanol) to dissolve any remaining residue. Collect the solvent washings as hazardous waste.
-
Final Rinse: After the solvent wash, clean the labware with soap and water.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and action process for the proper disposal of this compound.
Chemical Degradation Insights
While high-temperature incineration is the standard for disposal, understanding the chemical stability of Atazanavir can inform cleaning and decontamination procedures. Studies on the forced degradation of Atazanavir have shown that it is susceptible to degradation under certain conditions:
-
Alkaline Hydrolysis: Atazanavir degrades in the presence of a strong base (e.g., 0.1 N NaOH).[7] One study noted 44.61% decomposition after one hour.[7]
-
Oxidative Degradation: It also degrades when exposed to an oxidizing agent like hydrogen peroxide.[7]
-
Acidic Conditions: Atazanavir is more stable under acidic conditions compared to alkaline or oxidative stress.[7]
This information is valuable for laboratory decontamination but should not be interpreted as a method for bulk disposal, which must be carried out by licensed professionals.
By adhering to these procedures, research institutions can ensure they are not only advancing scientific knowledge but also upholding their commitment to safety and environmental stewardship.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. iwaste.epa.gov [iwaste.epa.gov]
- 5. Managing laboratory waste from HIV-related molecular testing: Lessons learned from African countries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of Atazanavir-d9.
This document provides immediate and essential safety and logistical information for the handling and disposal of this compound in a laboratory setting. Adherence to these procedural guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, a deuterated analog of Atazanavir, is classified as a hazardous substance. The primary risks associated with handling this compound include serious eye damage, and potential organ damage through prolonged or repeated exposure[1][2][3]. It is also recognized as being toxic to aquatic life with long-lasting effects[2][3]. Therefore, stringent adherence to PPE protocols is mandatory.
The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with powder-free nitrile or latex gloves compliant with ASTM D6978 standards. The outer glove should be removed immediately after handling. | To prevent skin contact and absorption. Double gloving provides an additional layer of protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical safety goggles or a full-face shield. | To protect against splashes and airborne particles that can cause serious eye damage. |
| Body Protection | A disposable, low-permeability laboratory coat with a solid front, long sleeves, and tight-fitting cuffs. For larger quantities, a coverall is recommended. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if there is a risk of generating dust or aerosols. | To prevent inhalation of the compound, which can lead to systemic toxicity. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial to mitigate the risks associated with this compound. The following step-by-step guidance outlines the procedures for donning and doffing PPE, as well as the disposal of contaminated waste.
Experimental Workflow and PPE Protocol
The following diagram illustrates the procedural flow for working with this compound, from preparation to disposal.
Caption: Workflow for safe handling and disposal of this compound.
Detailed Methodologies
Donning PPE:
-
Gown: Put on a disposable, low-permeability gown, ensuring complete coverage.
-
Inner Gloves: Don the first pair of nitrile or latex gloves, pulling the cuffs over the sleeves of the gown.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.
-
Outer Gloves: Don the second pair of gloves over the first pair.
Handling this compound:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Avoid generating dust. If working with a powder, use techniques to minimize aerosolization.
-
In case of a spill, immediately alert others in the vicinity. For minor spills, use dry clean-up procedures and avoid generating dust. Dampen the material with water to prevent it from becoming airborne before sweeping. For major spills, evacuate the area and follow your institution's emergency procedures.
Doffing PPE and Disposal:
-
Outer Gloves: After handling the compound, remove and dispose of the outer gloves in a designated hazardous waste container.
-
Gown: Remove the gown by rolling it inside out to contain any contamination. Dispose of it in the hazardous waste container.
-
Eye and Face Protection: Remove your goggles or face shield.
-
Inner Gloves: Remove the inner gloves and dispose of them in the hazardous waste container.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Waste Disposal Plan:
-
All disposable PPE, including gloves, gowns, and any other contaminated materials, must be disposed of as hazardous waste in clearly labeled, sealed containers.
-
For the disposal of unused this compound, follow institutional and local regulations for hazardous chemical waste. One common method is to mix the compound with an inert, non-combustible absorbent material and place it in a sealed container for disposal by a licensed waste management company.
-
Empty containers that held this compound should also be treated as hazardous waste and disposed of accordingly, as they may contain residual material.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
